3-Dimethylaminopropylamine
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In scientific literature, precise identification of chemical compounds is paramount. DMAPA is known by several names and identifiers, ensuring clarity and avoiding ambiguity in research contexts.
IUPAC Name: N,N-Dimethylpropane-1,3-diamine
The systematic name for DMAPA, according to the International Union of Pure and Applied Chemistry (IUPAC), is N,N-Dimethylpropane-1,3-diamine . atamanchemicals.comlobachemie.com This name explicitly describes the molecule's structure: a three-carbon propane (B168953) chain with two diamine groups, where two methyl groups are attached to one of the nitrogen atoms.
Common Synonyms and Abbreviations in Literature
In various scholarly articles and chemical databases, DMAPA is frequently referred to by a number of synonyms and abbreviations. These include:
DMAPA atamanchemicals.comatamanchemicals.comatamanchemicals.com
3-(Dimethylamino)-1-propylamine atamanchemicals.comnih.govwikipedia.org
N,N-Dimethyl-1,3-propanediamine atamanchemicals.comnih.govwikipedia.org
The use of these synonyms is widespread, and familiarity with them is essential for a comprehensive literature search.
CAS Registry Number (109-55-7)
The Chemical Abstracts Service (CAS) has assigned the unique identifier 109-55-7 to DMAPA. atamanchemicals.comatamanchemicals.comnih.govwikipedia.orgneochemical.rusinobiochemistry.comthermofisher.comthermofisher.com This number is a definitive reference point for the compound, used globally in databases, regulatory submissions, and scientific publications to ensure unambiguous identification.
Historical Overview of DMAPA Research and Discovery
The commercial production of 3-dimethylaminopropylamine (DMAPA) typically involves a two-step process. atamanchemicals.com It begins with the Michael reaction of dimethylamine (B145610) and acrylonitrile (B1666552) to form dimethylaminopropionitrile. wikipedia.org This intermediate is then hydrogenated to yield DMAPA. atamanchemicals.comwikipedia.org
Research has also explored alternative synthesis routes. One such method involves using acrolein and dimethylamine as starting materials. google.com Another study detailed the synthesis of a phthalimide (B116566) derivative, 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione, through the reaction of phthalic acid anhydride (B1165640) with N,N-dimethylpropylamine. hilarispublisher.com
Further research has delved into the creation of derivatives and complexes involving DMAPA. For instance, the N3 tridentate ligand N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine (DPMPD) and its copper complex have been synthesized and characterized. researchgate.net
Significance and Role in Chemical and Material Sciences
DMAPA's bifunctional nature, possessing both a primary and a tertiary amine group, makes it a highly valuable and versatile building block in chemical synthesis. atamankimya.comsilverfernchemical.com
Versatile Chemical Intermediate
As a chemical intermediate, DMAPA is integral to the synthesis of a wide array of products across various industries. atamanchemicals.comnih.govneochemical.ruthermofisher.comatamankimya.comfishersci.caindustrygrowthinsights.com
Surfactants and Personal Care: DMAPA is a key precursor in the production of amphoteric surfactants like cocamidopropyl betaine (B1666868), which are widely used in shampoos, soaps, and other personal care items. atamanchemicals.comatamanchemicals.comsilverfernchemical.com
Polymers and Resins: It functions as a curing agent for epoxy resins and a catalyst in the production of polyurethane foams, enhancing the properties of the final materials. atamanchemicals.comsinobiochemistry.comsilverfernchemical.com
Water Treatment: DMAPA is used to formulate corrosion inhibitors and flocculants for water treatment processes. atamankimya.comsilverfernchemical.com
Agrochemicals: In the agricultural sector, it serves as an intermediate in the synthesis of certain pesticides and herbicides. silverfernchemical.comjustdial.com
Textiles and Leather: The compound is utilized in textile processing as a fabric softener and dye-fixing agent. neochemical.rusilverfernchemical.com
Fuel and Lubricant Additives: Derivatives of DMAPA are employed as gasoline additives and corrosion inhibitors in lubricants. neochemical.ruatamankimya.com
Organic Synthesis: In laboratory research, DMAPA is recognized as a useful catalyst for reactions like the Knoevenagel condensation and as a reagent for removing byproducts in carbohydrate chemistry. atamanchemicals.comacs.org It is also used for the cleavage of N-alkylphthalimide derivatives to yield primary amines. thermofisher.com Recent studies have also investigated its use in phase-change CO2 absorption systems. acs.org
The following table summarizes the key chemical identifiers for this compound:
| Identifier Type | Identifier |
| IUPAC Name | N,N-Dimethylpropane-1,3-diamine |
| Common Abbreviation | DMAPA |
| CAS Registry Number | 109-55-7 |
Bifunctional Amine Characteristics (Primary and Tertiary Amine Groups)
This compound (DMAPA) is a diamine that possesses a unique molecular structure containing both a primary and a tertiary amine group. atamanchemicals.comneochemical.ruwikipedia.org This bifunctional nature is the cornerstone of its versatility in academic research and industrial chemical synthesis, as the two amine groups exhibit distinct reactivity profiles. neochemical.rusilverfernchemical.com The presence of a nucleophilic primary amine at one end of its propyl chain and a basic tertiary amine at the other allows for sequential and selective reactions, making DMAPA a valuable building block and intermediate in the synthesis of a wide array of complex molecules and polymers. google.comgoogle.comresearchgate.net
The differential reactivity of these groups is a key aspect of its chemistry. The primary amine is highly reactive towards functional groups like carboxylic acids, esters, and isocyanates, readily forming amide and urea (B33335) linkages. neochemical.rusolechem.eu In contrast, the tertiary amine typically does not react with these groups but can act as a base or a catalyst and is available for subsequent reactions such as quaternization. solechem.eunih.govnih.gov This allows for the synthesis of molecules with a preserved tertiary amine functionality, which can then be used for further chemical modification. neochemical.ru
In academic and industrial research, the primary amine group is often the initial site of reaction. For example, in the synthesis of fatty acid amidoamines, DMAPA is heated with a fatty acid. neochemical.ru The primary amine selectively reacts to form a stable amide bond, while the tertiary amine group remains intact on the product molecule. neochemical.rugoogle.com This resulting amidoamine, which now contains a tertiary amine, is a key intermediate in the production of surfactants like cocamidopropyl betaine. atamanchemicals.comwikipedia.orgatamankimya.com
The tertiary amine's role is often one of catalysis or as a site for introducing cationic charges. solechem.euatamankimya.com In polyurethane production, it can function as a catalyst. silverfernchemical.comsolechem.eu Furthermore, the tertiary amine can be quaternized by reacting with alkyl halides, which converts the neutral amine into a quaternary ammonium (B1175870) salt. nih.govnih.gov This process is fundamental in creating cationic polymers and surfactants used in various applications, including antimicrobial materials and fabric softeners. neochemical.runih.gov
Research into polymer modification has utilized this bifunctionality extensively. In one study, a copolymer of maleic anhydride and 4-methyl-1-pentene (B8377) was first modified by grafting DMAPA onto the polymer backbone via its primary amine group. nih.govnih.gov Subsequently, the pendant tertiary amine groups were quaternized using methyl iodide and dodecyl iodide to yield polycationic copolymers with significant antimicrobial properties. nih.govnih.gov Similarly, zwitterionic polypeptides have been synthesized by first using the primary amine of DMAPA to open the ring of polysuccinimide, followed by a reaction involving the tertiary amine to create the zwitterionic structure. researchgate.net
The following tables summarize the distinct characteristics and reaction participation of the primary and tertiary amine groups in DMAPA.
Table 1: Summary of Bifunctional Amine Reactivity in DMAPA
| Amine Group | General Reactivity | Common Reactions | Role in Synthesis |
| Primary (-NH₂) ** | Highly nucleophilic; readily reacts with electrophiles. | Amidation (with carboxylic acids/esters), Urea formation (with isocyanates), Imidization, Epoxy ring-opening. neochemical.rusolechem.eunih.govatamankimya.com | Forms stable covalent bonds, acting as a linker or grafting point. researchgate.netnih.gov |
| Tertiary (-N(CH₃)₂) ** | Basic; nucleophilic towards strong electrophiles; acts as a catalyst. | Salt formation (with acids), Quaternization (with alkyl halides), Catalysis (e.g., for polyurethane). silverfernchemical.comsolechem.eunih.govnih.gov | Provides a site for introducing cationic charge, acts as a catalytic center, or modifies pH. researchgate.netsolechem.eu |
Table 2: Examples of Research Applications Highlighting DMAPA's Bifunctionality
| Research Application | Reaction Description | Role of Primary Amine | Role of Tertiary Amine |
| Surfactant Synthesis | Reaction with a fatty acid to form a fatty acid amidopropyl dimethylamine. neochemical.rugoogle.com | Forms an amide bond with the fatty acid's carboxyl group. | Remains unreacted, providing a hydrophilic site that can be later quaternized or oxidized. neochemical.ru |
| Polymer Modification | Grafting onto a maleic anhydride copolymer, followed by quaternization. nih.govnih.gov | Reacts with the anhydride group to form an amic acid, which is then imidized, linking DMAPA to the polymer. nih.gov | Acts as a site for quaternization with alkyl halides, creating cationic charges on the polymer. nih.govnih.gov |
| Epoxy Resin Curing | Used as a hardener for epoxy resins. atamanchemicals.comsilverfernchemical.comatamankimya.com | The primary amine attacks the epoxide ring, initiating cross-linking. atamankimya.com | Can act as a catalyst to accelerate the curing process. atamankimya.com |
| Zwitterionic Polypeptide Synthesis | Ring-opening of polysuccinimide followed by reaction with 1,3-propanesultone. researchgate.net | Acts as the nucleophile to open the succinimide (B58015) ring, forming a polyaspartamide. | Reacts with the sultone in a subsequent step to form the sulfobetaine (B10348) zwitterionic group. researchgate.net |
| Carbohydrate Chemistry | Used for anomeric deacylation. acs.org | Functions as the nucleophilic reagent to selectively remove the acyl group at the anomeric position. | The tertiary amine helps to solubilize the reagent and byproducts for easy removal via an acidic wash. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
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InChI |
InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3 | |
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InChI Key |
IUNMPGNGSSIWFP-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)CCCN | |
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Molecular Formula |
C5H14N2, Array | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
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| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
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DSSTOX Substance ID |
DTXSID5025102 | |
| Record name | 3-(Dimethylamino)propylamine | |
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Molecular Weight |
102.18 g/mol | |
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Physical Description |
Dimethylaminopropylamine is a colorless liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
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| Record name | 1,3-Propanediamine, N1,N1-dimethyl- | |
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Boiling Point |
253 °F at 760 mmHg (NTP, 1992), 123 °C, 135 °C | |
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Flash Point |
60 °F (NTP, 1992), [ICSC] 90 °F, 95 °F CC, 35 °C c.c. | |
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Solubility |
Soluble (NTP, 1992), Sol in water and org solvents, Soluble in oxygenated solvents, Solubility in water: miscible | |
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Density |
0.81 (NTP, 1992) - Less dense than water; will float, 0.8100 @ 30 °C, Relative density (water = 1): 0.81 | |
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Vapor Density |
3.5 (AIR= 1), Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
9.75 [mmHg], Vapor pressure, kPa at 30 °C: 1.33 | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-55-7 | |
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| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
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| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
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Melting Point |
less than -94 °F (NTP, 1992), FP: -70 °C | |
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| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
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Ii. Advanced Synthetic Methodologies and Chemical Transformations
Established Industrial Synthesis Routes
The primary and most established industrial method for synthesizing 3-Dimethylaminopropylamine (DMAPA) is a two-step process. atamanchemicals.comatamankimya.comatamankimya.combuss-ct.comatamankimya.com This process begins with the reaction of dimethylamine (B145610) (DMA) with acrylonitrile (B1666552) (ACN), which is followed by a catalytic hydrogenation step. buss-ct.comwikipedia.orgchemicalbook.com
Reaction of Dimethylamine with Acrylonitrile followed by Hydrogenationbuss-ct.comatamankimya.comchemicalbook.commit-ivy.com
The commercial production of DMAPA predominantly involves an initial reaction between dimethylamine and acrylonitrile. atamanchemicals.comatamankimya.comwikipedia.org This first step yields an intermediate compound, dimethylaminopropionitrile (DMAPN). buss-ct.comsd-avant.com The subsequent stage of the process is the hydrogenation of this intermediate to produce the final DMAPA product. atamanchemicals.comwikipedia.orgsd-avant.com
The formation of DMAPN occurs through a Michael addition reaction, where dimethylamine reacts with acrylonitrile. wikipedia.orgsd-avant.comvulcanchem.com This exothermic reaction is a critical first step in the synthesis of DMAPA. google.com To facilitate this addition reaction in an industrial setting, a small amount of water, typically around 2% of the total mass of the raw materials, is often added. mit-ivy.comsd-avant.com This water also aids in the azeotropic removal of any excess dimethylamine. mit-ivy.com The reaction can be controlled by operating under reflux of the monoamine, which helps to manage the exothermic nature of the reaction. google.com Keeping the temperature of the reaction mixture below 130°C is advantageous to prevent unwanted side reactions. google.com Upon completion of the reaction, unreacted acrylonitrile and dimethylamine are evaporated to increase the concentration of the DMAPN product. google.com The resulting raw reaction product contains a high concentration of 3-dimethylaminopropionitrile, often around 99%. atamankimya.comatamankimya.comatamankimya.com
The second major step in the industrial synthesis of DMAPA is the catalytic hydrogenation of the DMAPN intermediate. sd-avant.comvulcanchem.com This reaction is typically carried out under high-pressure conditions. mit-ivy.comsd-avant.com The hydrogenation process converts the nitrile group of DMAPN into a primary amine, yielding DMAPA. wipo.int
A variety of catalysts are effective for the hydrogenation of DMAPN, with nickel-based catalysts being particularly common. google.com Raney-nickel is a widely used catalyst in the industrial production of primary amines from nitriles. aidic.itresearchgate.net Sponge nickel catalysts are also frequently employed for this transformation. wipo.inttaylorfrancis.com Studies have also explored the use of sponge cobalt catalysts, which can be more stable than their nickel counterparts and are well-suited for the hydrogenation of nitriles to amines. nikko-rica.co.jp Palladium-based catalysts, such as Pd/SiO2-Al2O3, have also been investigated for this hydrogenation process. google.com
Table 1: Catalyst Systems for DMAPA Synthesis
| Catalyst Type | Description |
|---|---|
| Raney-Nickel | A porous nickel catalyst frequently used for the hydrogenation of nitriles. aidic.itresearchgate.net |
| Sponge Nickel | A form of nickel catalyst also used in the low-pressure hydrogenation of DMAPN. wipo.inttaylorfrancis.com |
| Sponge Cobalt | A more stable alternative to sponge nickel, suitable for nitrile to amine hydrogenation. nikko-rica.co.jp |
| Pd/SiO2-Al2O3 | A palladium-based catalyst supported on silica-alumina that has been studied for this reaction. google.com |
Optimizing the conditions of the catalytic hydrogenation is crucial for maximizing the yield and selectivity of DMAPA. This involves careful control of temperature, pressure, and the use of solvents and additives. The hydrogenation can be performed at low pressures and temperatures, which has been shown to improve selectivity. wipo.int
To suppress the formation of by-products, such as secondary and tertiary amines, additives are often introduced. sd-avant.com Ammonia (B1221849) is commonly used to control the ratio of primary to secondary amine formation. chemicalbook.com Caustic bases, such as aqueous caustic soda or liquid ammonia, are also added to inhibit side reactions. mit-ivy.comsd-avant.com For instance, adding 12-16% of the catalyst mass of aqueous caustic soda or liquid ammonia can suppress the formation of by-products. mit-ivy.com The use of a caustic base in a low-pressure hydrogenation process with a sponge nickel catalyst has been shown to result in a high selectivity of DMAPN to DMAPA, exceeding 99.60%. wipo.int Research has also shown that lithium hydroxide (B78521) is an important additive for controlling the formation of byproducts. googleapis.com
The reaction can be carried out in various solvents, including organic solvents like DMF or NMP, at pressures ranging from 10 to 300 bar. google.com Water is also a key component in the reaction mixture, and its concentration can impact the reaction rate and byproduct formation. google.com
Table 2: Optimized Process Conditions for DMAPA Synthesis
| Parameter | Optimized Condition/Range | Finding |
|---|---|---|
| Pressure | Low Pressure | Improved selectivity of DMAPN to DMAPA. wipo.int |
| 10 - 300 bar | Effective range when using organic solvents like DMF or NMP. google.com | |
| 6 MPa | Optimized pressure for a continuous process with a ZL-311-R catalyst. cetjournal.it | |
| Temperature | Low Temperature | Improved selectivity of DMAPN to DMAPA. wipo.int |
| 70°C | Optimized temperature for a continuous process with a ZL-311-R catalyst. cetjournal.it | |
| Additives | Ammonia | Controls the ratio of primary to secondary amine formation. chemicalbook.com |
| Caustic Base (e.g., NaOH, KOH) | Suppresses the formation of by-products. mit-ivy.comsd-avant.com | |
| Lithium Hydroxide | Important for controlling by-product formation. googleapis.com | |
| Solvents | DMF, NMP | Can be used as organic solvents for the reaction. google.com |
| Catalyst Concentration | 1% - 20% by weight | A higher concentration can increase selectivity and catalyst life. google.com |
While batch reactions have been the traditional method for DMAPA production, there is a growing interest in developing continuous processes. aidic.itresearchgate.netcetjournal.it Continuous processes using a fixed-bed reactor have been explored for both the Michael addition and the subsequent hydrogenation step. aidic.itresearchgate.netcetjournal.it One study demonstrated a continuous process for the hydrogenation of DMAPN using a ZL-311-R catalyst in a fixed bed. aidic.it Under optimized conditions of 70°C, 6 MPa pressure, a liquid hourly space velocity (LHSV) of 0.3 h⁻¹, and the presence of NaOH as an alkali liquor, the reaction achieved a conversion and selectivity higher than 99.5%. aidic.itcetjournal.it Another approach involves the use of BUSS Loop® Reactor technology for both reaction steps, which offers an efficient process for producing DMAPA from dimethylamine and acrylonitrile. buss-ct.com
Catalytic Hydrogenation of DMAPN to DMAPA
Alkylation of Dimethylamine with 1,3-Dichloropropane
A prominent industrial method for synthesizing this compound involves the alkylation of dimethylamine with 1,3-dichloropropane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the electrophilic carbon atoms of 1,3-dichloropropane, displacing a chloride ion.
The process is typically carried out in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene. To control the reaction and minimize the formation of byproducts from over-alkylation, the temperature is often maintained between 0–5°C. A stoichiometric excess of dimethylamine is commonly used to drive the reaction towards completion, with reported yields exceeding 85% after purification by fractional distillation. Industrial production has also seen the adoption of continuous flow reactors, which offer enhanced scalability, precise temperature control, and reduced reaction times, achieving high conversion rates.
Novel Synthetic Approaches and Green Chemistry Principles
In response to growing environmental concerns, research has focused on developing more sustainable and environmentally friendly methods for DMAPA production.
A widely used industrial synthesis of DMAPA involves a two-step process starting from dimethylamine and acrylonitrile. wikipedia.org The first step is a Michael reaction between these two reactants to form 3-dimethylaminopropionitrile (DMAPN). wikipedia.org This is followed by the hydrogenation of DMAPN to yield DMAPA. atamankimya.comwikipedia.org This method is considered more atom-economical and generates fewer hazardous byproducts compared to routes involving chlorinated intermediates.
Recent advancements have focused on optimizing this process. One patented industrial process describes the reaction of an alkenyl nitrile, such as acrylonitrile, with a monoamine like dimethylamine in a first reactor to form the aminoalkyl nitrile. google.comgoogle.com This is followed by the evaporation of unreacted starting materials and subsequent batchwise catalytic hydrogenation of the aminoalkyl nitrile in a second reactor to produce the final diamine. google.comgoogle.com Researchers have also explored continuous processes using fixed-bed reactors, which have shown high conversion and selectivity under optimized conditions. cetjournal.it
Derivatization and Functionalization Reactions of DMAPA
The unique structure of DMAPA, containing both a primary and a tertiary amine group, allows for a variety of derivatization and functionalization reactions, leading to a diverse range of commercially important compounds. neochemical.ru
One of the most significant applications of DMAPA is in the synthesis of fatty acid amidopropyl dimethylamines. These compounds are produced through the amidization of fatty acids with DMAPA. cir-safety.orgcir-safety.orgindustrialchemicals.gov.au In this reaction, the primary amine group of DMAPA, being more reactive, reacts with the carboxylic acid group of a fatty acid to form a secondary amide linkage, while the tertiary amine group remains intact. elchemy.com This reaction is typically conducted at elevated temperatures, often between 150-175°C, and can be performed under either acidic or alkaline conditions. cir-safety.orggoogle.com
The resulting fatty acid amidopropyl dimethylamines are key intermediates in the production of surfactants. cir-safety.orgindustrialchemicals.gov.au For example, cocamidopropyl dimethylamine is synthesized by reacting coconut oil fatty acids with DMAPA. elchemy.comwalshmedicalmedia.com These amidoamines can then be further processed to create a variety of surfactants. google.com The synthesis process is generally clean, with minimal byproducts, yielding products with high purity. cir-safety.org
Table 1: Synthesis of Fatty Acid Amidopropyl Dimethylamines
| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Conditions |
|---|---|---|---|---|
| Fatty Acid | This compound (DMAPA) | Fatty Acid Amidopropyl Dimethylamine | Amidization | High temperatures (e.g., >75°C and <175°C) cir-safety.org |
| Refined Coconut Oil | This compound (DMAPA) | Cocamidopropyl Dimethylamine | Amidization | Heating mixture to >75°C and <175°C cir-safety.org |
The tertiary amine group in DMAPA and its derivatives, such as fatty acid amidopropyl dimethylamines, is readily susceptible to quaternization. google.comjustia.com This reaction involves the treatment of the tertiary amine with an alkylating agent, such as an alkyl halide or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. neochemical.rugoogle.com
Quaternization is a critical step in the production of many cationic surfactants. wiley.com For instance, the intermediate amide formed from the reaction of DMAPA and fatty acids can be reacted with chloroacetic acid under basic conditions in a process known as betainization to produce cocamidopropyl betaine (B1666868) (CAPB), a widely used amphoteric surfactant. elchemy.comwalshmedicalmedia.comerasm.org The quaternization transforms the tertiary amine into a permanently positively charged quaternary ammonium center, which is fundamental to the surfactant properties of these molecules. elchemy.comtandfonline.com These quaternary ammonium compounds are valued for their conditioning, antistatic, and antimicrobial properties in various personal care and industrial applications. neochemical.ruindustrialchemicals.gov.autubitak.gov.tr
Table 2: Quaternization of DMAPA Derivatives
| Starting Material | Quaternizing Agent | Product Type |
|---|---|---|
| Fatty Acid Amidopropyl Dimethylamine | Chloroacetic Acid | Amphoteric Surfactant (Betaine) elchemy.comerasm.org |
| This compound (DMAPA) | Alkyl Halides (e.g., Benzyl Chloride) | Quaternary Ammonium Salt neochemical.ruresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DMAPA, N,N-Dimethyl-1,3-propanediamine wikipedia.org |
| Dimethylamine | DMA |
| 1,3-Dichloropropane | |
| Tetrahydrofuran | THF |
| Toluene | |
| Acrylonitrile | ACN google.com |
| 3-Dimethylaminopropionitrile | DMAPN |
| Raney-Nickel | |
| Fatty Acid Amidopropyl Dimethylamines | |
| Cocamidopropyl Dimethylamine | |
| Coconut Oil Fatty Acids | |
| Chloroacetic Acid | |
| Cocamidopropyl Betaine | CAPB |
| Alkyl Halides | |
| Dimethyl Sulfate | |
| Benzyl Chloride | |
| tBoc-DMAPA |
Schiff Base Formation
This compound readily reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction is a cornerstone of its utility in synthetic chemistry.
For instance, DMAPA can be refluxed with various aldehydes, such as pyridine-2-carboxaldehyde or vanillin, in a solvent like ethanol (B145695) to produce the corresponding Schiff base. iucr.orgrhhz.net The general scheme for this reaction involves the nucleophilic attack of the primary amine group of DMAPA on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage.
These Schiff bases are not merely synthetic intermediates; they can also act as tridentate ligands, coordinating with metal ions. In one study, a Schiff base derived from DMAPA and pyridine-2-carboxaldehyde was used to form a mononuclear cadmium(II) complex. iucr.orgnih.gov In this complex, the cadmium(II) ion is coordinated by the two nitrogen atoms of the pyridine (B92270) and imine groups and the tertiary nitrogen atom of the DMAPA moiety, along with two chloride ions, resulting in a distorted square-pyramidal geometry. iucr.orgnih.gov
Furthermore, Schiff bases synthesized from DMAPA have been utilized as precursors for novel cationic surfactants. By reacting the Schiff base with alkyl bromides of varying chain lengths (e.g., decyl, dodecyl, and hexadecyl bromide), quaternary ammonium salts are formed. rhhz.net These resulting cationic surfactants have been investigated for their ability to form silver nanoparticles and for their surface activity. rhhz.net
The formation of Schiff bases with DMAPA has also been explored as a derivatization technique for the analysis of small carbonyl compounds using mass spectrometry. nih.gov The reaction with aliphatic aldehydes and various ketones has been shown to be quantitative. Subsequent quaternization of the tertiary amino group generates a fixed positive charge, which aids in the characterization of the original carbonyl compound by techniques like matrix-assisted laser desorption ionization (MALDI) mass spectrometry. nih.gov
Table 1: Examples of Schiff Base Formation with this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|---|
| This compound | Pyridine-2-carboxaldehyde | Ethanol | Reflux (30 min) | N-(pyridin-2-yl-methylene)-3-dimethylaminopropylamine | Ligand for metal complexes | iucr.orgnih.gov |
| This compound | Vanillin | Ethanol | Reflux (6 h) | Schiff base of DMAPA and vanillin | Precursor for cationic surfactants | rhhz.net |
| This compound | Butyraldehyde | Not specified | Condensation reaction | Schiff base of DMAPA and butyraldehyde | Precursor for cationic surfactants and corrosion inhibitors | researchgate.net |
| This compound | Aliphatic aldehydes, alicyclic and steroid ketones | Not specified | Not specified | Schiff base derivatives | Derivatization for mass spectrometry analysis | nih.gov |
Reaction with Isatoic Anhydride (B1165640)
This compound undergoes a characteristic reaction with isatoic anhydride and its derivatives to yield substituted anthranilamides. scientificlabs.co.ukgoogle.com This transformation involves the nucleophilic attack of the primary amine of DMAPA on one of the carbonyl groups of the anhydride ring, leading to ring-opening and the formation of an amide bond.
The reaction is typically carried out by adding the isatoic anhydride derivative to an aqueous solution of this compound, often at elevated temperatures. google.com For example, N-p-chlorobenzylisatoic anhydride reacts with DMAPA in a boiling aqueous solution to produce N-(2-p-chlorobenzylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine. google.com Similarly, N-p-methoxybenzylisatoic anhydride reacts with DMAPA under heated conditions to form the corresponding N-(2-p-methoxybenzylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine. google.com
This reaction provides a straightforward route to (N,N-dialkylamino)alkyl-2-aminobenzamides, which are of interest in medicinal chemistry and materials science. scientificlabs.co.uk The versatility of this synthesis is demonstrated by the variety of substituted isatoic anhydrides that can be employed, leading to a diverse library of final products. google.com
Table 2: Synthesis of Substituted Anthranilamides from this compound and Isatoic Anhydrides
| Isatoic Anhydride Derivative | Reaction Conditions | Product | Reference |
|---|---|---|---|
| N-p-chlorobenzylisatoic anhydride | Boiling aqueous solution with DMAPA | N-(2-p-chlorobenzylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine | google.com |
| N-p-methoxybenzylisatoic anhydride | Aqueous solution of DMAPA heated to 100°C | N-(2-p-methoxybenzylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine | google.com |
| N-benzylisatoic anhydride | Not specified | N-(2-benzylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine | google.com |
| 5-chloro-isatoic anhydride (after methylation) | Reaction with methyl iodide and sodium carbonate, followed by reaction with DMAPA | N-(5-chloro-2-methylaminobenzoyl)-N'-('y-dimethylaminopropyl)amine | google.com |
Anomeric Deacylation in Carbohydrate Chemistry
In the field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups is a critical aspect of oligosaccharide synthesis. academie-sciences.fr this compound has emerged as an effective and inexpensive reagent for the selective deacylation of the anomeric position (C-1) of protected sugars. nih.gov
This regioselectivity is highly valuable as it allows for the unmasking of the anomeric hydroxyl group while leaving other acyl protecting groups on the sugar ring intact. The resulting 1-O-deprotected sugars are important precursors for the synthesis of glycosyl donors, such as imidates. nih.gov
The deacylation reaction using DMAPA can be performed under mild conditions, for example, in moist tetrahydrofuran (THF). nih.gov A significant advantage of this method is the ease of purification. The excess DMAPA and the acylated byproduct can be readily removed by a simple acidic wash, often eliminating the need for chromatographic purification. nih.gov This makes the process more efficient and scalable. DMAPA has been successfully used for the anomeric deacetylation of various per-acetylated carbohydrates. scientificlabs.co.uksigmaaldrich.com
The ability of DMAPA to selectively remove the anomeric acetyl group is attributed to the higher acidity of the anomeric hydroxyl group compared to the other secondary hydroxyls on the carbohydrate ring, which facilitates the reaction under basic conditions provided by the amine. academie-sciences.fr
Polymeric Modifications (e.g., Polysuccinimide, Pullulan, Poly(styrene-alt-maleic anhydride))
The dual functionality of this compound makes it a versatile agent for the chemical modification of various polymers, thereby imparting new properties to the original material.
Polysuccinimide (PSI): DMAPA can be used in the ring-opening reaction of polysuccinimide. This aminolysis reaction introduces the dimethylaminopropyl side chain onto the polymer backbone, creating a polyaspartamide derivative. researchgate.net This modified polymer can then undergo further reactions, such as quaternization, to introduce positive charges, making it suitable for applications like gene delivery. researchgate.net
Pullulan: Pullulan, a natural polysaccharide, can be derivatized with DMAPA to create cationic pullulan. scientificlabs.co.uknih.gov This modification typically involves reacting pullulan with reagents that can then link to the DMAPA. The resulting cationic polymer has potential applications in drug delivery and other biomedical fields due to the biocompatible nature of pullulan. scientificlabs.co.uknih.gov
Poly(styrene-alt-maleic anhydride) (PSMA): The anhydride groups in PSMA are highly reactive towards the primary amine of DMAPA. This reaction leads to the formation of a maleamic acid intermediate, which can then be cyclized to form an N-substituted maleimide. scientificlabs.co.uksigmaaldrich.comrsc.org This modification introduces a tertiary amine group along the polymer chain, which can be subsequently quaternized to create a polycationic material. nih.govgoogle.com These modified PSMA polymers have been investigated for a range of applications, including as emulsifiers in polymerization processes and as antimicrobial agents. nih.govgoogle.com The reaction proceeds with high conversion and rapid kinetics under ambient conditions. rsc.org
Formation of Ionic Liquids
This compound serves as a Brønsted base in the formation of protic ionic liquids (PILs). rsc.orgnih.gov PILs are a subset of ionic liquids formed through proton transfer from a Brønsted acid to a Brønsted base. nih.gov
By reacting DMAPA with an acid, such as formic acid or acetic acid, a proton transfer occurs, typically from the acid to the primary amine group of DMAPA, forming the corresponding ammonium cation and the carboxylate anion. scientificlabs.co.ukrsc.org For example, the reaction of DMAPA with an equimolar amount of acetic acid yields 3-dimethylaminopropylammonium acetate (B1210297). rsc.org Similarly, reacting DMAPA with formic acid produces 3-dimethylaminopropylammonium formate (B1220265). scientificlabs.co.uksigmaaldrich.com
These PILs exhibit unique properties and have been explored for various applications. For instance, 3-dimethylaminopropylammonium formate has been studied as a potential reagent for extracting proteins from yeast cells. scientificlabs.co.uksigmaaldrich.com In another application, 3-dimethylaminopropylammonium acetate was used for the first time as a medium for the ionothermal synthesis of novel crystalline aluminum phosphates. rsc.orgnih.gov In this process, the protonated DMAPA cation acted as a template, directing the structure of the resulting aluminophosphate framework. rsc.orgnih.gov The synthesis of task-specific ionic liquids for metal extraction has also been reported, where DMAPA is incorporated into more complex cationic structures. publish.csiro.au
Table 3: Ionic Liquids Derived from this compound
| Brønsted Acid | Ionic Liquid Name | Cation | Anion | Application | Reference |
|---|---|---|---|---|---|
| Acetic Acid | 3-dimethylaminopropylammonium acetate | 3-dimethylaminopropylammonium | Acetate | Synthesis of crystalline aluminum phosphates | rsc.orgnih.gov |
| Formic Acid | 3-dimethylaminopropylammonium formate | 3-dimethylaminopropylammonium | Formate | Protein extraction from yeast cells | scientificlabs.co.uksigmaaldrich.com |
Iii. Applications of Dmapa in Specialized Chemical Fields
Polymer Science and Engineering
In the realm of polymer science, DMAPA plays a crucial role in the synthesis and modification of various polymeric materials, contributing to enhanced reaction rates, improved physical properties, and the creation of novel materials with specialized functionalities.
DMAPA is widely utilized as a catalyst in the production of polyurethane (PU) foams. bdmaee.netatamanchemicals.comgoogle.com It effectively accelerates the two primary reactions involved in foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). bdmaee.netallhdi.com The tertiary amine group in DMAPA is responsible for its catalytic activity. bdmaee.net
The mechanism of catalysis involves the tertiary amine group of DMAPA interacting with the isocyanate group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the polyol and water. bdmaee.net This dual catalytic function allows for a balanced reaction profile, which is critical for achieving the desired foam properties. bdmaee.net DMAPA's effectiveness as a catalyst contributes to better control over foam density and cell structure. bdmaee.net In some formulations, DMAPA is used in combination with other catalysts, such as tin compounds, to optimize the curing process. google.com
| Reaction | Role of DMAPA | Mechanism | Impact on Foam Properties |
|---|---|---|---|
| Gelling (Isocyanate + Polyol) | Catalyst | Activates the isocyanate group, making it more reactive towards the polyol. bdmaee.net | Promotes polymer chain growth and network formation, leading to foam curing. |
| Blowing (Isocyanate + Water) | Catalyst | Accelerates the reaction that produces carbon dioxide gas. bdmaee.net | Controls the foam's cellular structure and density. bdmaee.net |
DMAPA serves as an effective hardener and curing agent for epoxy resins. atamanchemicals.comatamankimya.com Its primary amine group reacts with the epoxide groups of the epoxy resin, leading to the formation of a cross-linked, three-dimensional thermoset structure. atamankimya.com This cross-linking process is what transforms the liquid resin into a hard, durable solid.
In addition to its role as a primary reactant, the tertiary amine group within DMAPA can also act as a catalyst, accelerating the curing process. bdmaee.netallhdi.com This catalytic action can promote the anionic homopolymerization of the epoxy resin, where epoxy rings open and link together. allhdi.com This dual functionality as both a reactant and a catalyst makes DMAPA a versatile component in epoxy formulations, allowing for control over curing times and the final properties of the cured material. allhdi.comsilverfernchemical.com The use of DMAPA can enhance properties such as adhesion, flexibility, and the durability of the final epoxy product. silverfernchemical.com
| Function | Active Amine Group | Mechanism | Effect on Epoxy Resin |
|---|---|---|---|
| Hardener/Curing Agent | Primary Amine | Reacts directly with epoxide rings to form cross-links. atamankimya.com | Transforms liquid resin into a solid, thermoset material. |
| Catalyst/Accelerator | Tertiary Amine | Promotes the opening of epoxide rings and chain propagation. bdmaee.netallhdi.com | Reduces curing time and can modify the final network structure. |
DMAPA is a valuable monomer in the synthesis of specialized polymeric materials, including zwitterionic polypeptides and other functional polymers. Its primary amine group allows for its incorporation into polymer backbones through various polymerization techniques. For instance, it can be used to create polymers with pendant dimethylamino groups, which can then be quaternized or otherwise modified to impart specific functionalities.
One notable application is in the synthesis of N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA)-based polymers. mdpi.com These polymers can exhibit stimuli-responsive behavior, such as pH and temperature sensitivity, making them suitable for applications in drug delivery, hydrogels, and smart materials. mdpi.com The presence of the tertiary amine group in these polymers allows for their use in creating cationic polymers for applications like siRNA delivery. researchgate.net
Surfactant Chemistry and Formulation Science
DMAPA is a key precursor in the synthesis of a variety of surfactants, particularly amphoteric and cationic surfactants, which are widely used in personal care products and industrial applications.
DMAPA is a fundamental building block in the production of cocamidopropyl betaine (B1666868) (CAPB), a widely used amphoteric surfactant in personal care products like shampoos and soaps. atamankimya.comwikipedia.orgwikipedia.org The synthesis of CAPB involves a two-step process. First, the primary amine of DMAPA reacts with fatty acids derived from coconut or palm kernel oil to form a fatty acid amidopropyl dimethylamine (B145610) intermediate. wikipedia.orgcir-safety.org In the second step, the tertiary amine of this intermediate reacts with sodium chloroacetate (B1199739) in a quaternization reaction to form the final CAPB molecule. wikipedia.org
Similarly, DMAPA is used to produce a range of fatty acid amidopropyl dimethylamines. cir-safety.org These compounds are synthesized through the amidation of fatty acids with DMAPA. cir-safety.orgcir-safety.org These amidopropyl dimethylamines can function as cationic surfactants, especially in acidic conditions where the tertiary amine group is protonated. cir-safety.org They are valued for their conditioning properties in hair care products and their emulsifying capabilities in various formulations.
| Surfactant Type | Example | Synthesis Step 1 | Synthesis Step 2 | Key Application |
|---|---|---|---|---|
| Amphoteric Surfactant | Cocamidopropyl Betaine (CAPB) | Amidation of fatty acids with the primary amine of DMAPA. wikipedia.org | Quaternization of the tertiary amine with sodium chloroacetate. wikipedia.org | Personal care products (e.g., shampoos, soaps). wikipedia.org |
| Cationic/Amphoteric Intermediate | Fatty Acid Amidopropyl Dimethylamines | Amidation of fatty acids with the primary amine of DMAPA. cir-safety.orgcir-safety.org | N/A (can be used directly or as an intermediate for other surfactants) | Hair conditioners, emulsifiers. |
Pharmaceutical and Agrochemical Synthesis
DMAPA is a versatile and important intermediate in the synthesis of a variety of pharmaceutical compounds and active pharmaceutical ingredients (APIs). arkat-usa.org Its bifunctional nature, possessing both a primary and a tertiary amine group, allows for efficient molecular modifications necessary for creating complex therapeutic agents. google.comresearchgate.net It is notably used as a reagent or precursor in the production of several classes of drugs, including antihistamines, local anesthetics, and anti-infectives. arkat-usa.orggoogle.com
The unique structure of DMAPA makes it a valuable agent for the functionalization of existing compounds to yield derivatives with modified or enhanced pharmacological activity. By incorporating the dimethylaminopropyl group into a parent molecule, researchers can alter properties such as solubility, bioavailability, and receptor binding affinity.
Examples of this application include the preparation of specialized sulfonamides with antiseptic properties from the reaction of DMAPA with aryl sulfonyl chlorides. Furthermore, diquaternary salts derived from DMAPA have been investigated for their potential in regulating blood pressure. The condensation of DMAPA with other complex molecules, such as substituted thiadiazoles, has also yielded compounds with demonstrated antimalarial activity.
DMAPA is a critical intermediate in the agricultural chemical industry, particularly for the synthesis of fungicides. Its most prominent role is in the production of Propamocarb, a systemic fungicide used to control soil, root, and leaf diseases caused by oomycete pathogens like Phytophthora and Pythium.
The synthesis of Propamocarb is typically achieved by reacting 3-Dimethylaminopropylamine (DMAPA) with propyl chloroformate. This reaction forms the carbamate (B1207046) ester linkage that is characteristic of Propamocarb. The hydrochloride salt of Propamocarb is the form commonly marketed for agricultural use. The purity of the DMAPA used in this synthesis is crucial to ensure the efficacy of the final fungicide product and to minimize unwanted by-products. Beyond Propamocarb, DMAPA's versatile chemical properties make it a suitable intermediate for producing other pesticides and plant growth regulators.
The 4-aminoquinazoline core is a significant pharmacophore in medicinal chemistry, forming the structural basis for many kinase inhibitors used in targeted cancer therapies. nih.gov Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib (B449) feature this heterocyclic system. nih.gov The synthesis of these complex molecules involves various chemical strategies, often building the quinazoline (B50416) ring system through multi-step sequences. google.comresearchgate.net However, based on a review of available scientific literature, this compound (DMAPA) is not typically documented as a direct precursor or intermediate in the established synthetic routes for creating the core 4-aminoquinazoline structure.
Environmental and Industrial Chemistry Applications
DMAPA has a wide range of applications in industrial processes and environmental management due to its chemical properties.
Water Treatment : It is used as an intermediate in the production of flocculating agents, which are water-soluble cationic polyelectrolytes. These polymers are effective in removing suspended solids and oils from wastewater.
Corrosion Inhibition : DMAPA is a precursor for corrosion inhibitors, such as amine phosphates, which are used to protect metal surfaces in environments like aviation gasoline. nih.gov
Catalysis : The compound acts as a catalyst for the curing of epoxy resins and in the production of polyurethanes, where it helps to improve adhesion, flexibility, and durability. nih.govresearchgate.net
Coatings and Resins : It serves as a crosslinking and bonding agent for epoxy and novolak resins. Its use in coatings, hydraulic fluids, and sealants enhances the durability of materials. nih.govgoogle.com
Other Industrial Uses : DMAPA is also utilized in the manufacturing of textiles, leather, paper, and rubber products. nih.gov It is an intermediate for ion-exchange resins, dyes, and additives for fuels and lubricants. nih.gov
CO2 Absorption and Capture Technologies
3-(Dimethylaminopropyl)amine (DMAPA) has emerged as a promising compound in the development of advanced carbon dioxide (CO2) capture technologies. Its unique molecular structure, featuring both a primary and a tertiary amine group, allows for efficient and versatile interactions with CO2.
In one notable formulation, a mixture of DMAPA, N-(2-hydroxyethyl)-1,3-propanediamine (NHD), and water demonstrated effective phase-change behavior upon CO2 absorption. acs.org Research has shown that in such systems, a significant portion of the captured CO2 becomes concentrated in the lower phase, which constitutes a smaller total volume. acs.org For instance, at a 1 M concentration of DMAPA and an 8:2 ratio of NHD to water, the absorption loading can reach 1.06 moles of CO2 per mole of amine. acs.org Furthermore, the phase separation time for this DMAPA-based system is considerably shorter than that of conventional monoethanolamine (MEA) systems. acs.org
The bifunctional nature of DMAPA, possessing both primary and tertiary amine groups, is central to its efficacy in CO2 absorption. The reaction mechanism is understood to proceed via a zwitterion intermediate. acs.orgacs.org
The process begins with the primary amino group of the DMAPA molecule reacting with a CO2 molecule to form a zwitterionic intermediate. acs.org Subsequently, the tertiary amino group within the same molecule acts as a proton acceptor, deprotonating the zwitterion. acs.org This intramolecular neutralization is a key feature of DMAPA's reaction pathway. This efficient, internal mechanism contributes to the high CO2 absorption capacity observed in DMAPA-based solvents. acs.org Studies modifying DMAPA with propylene (B89431) oxide groups have also shown an enhancement in the generation of bicarbonate as the carbon-bearing product during CO2 capture. researchgate.net
| Property | DMAPA–NHD–H2O System | MEA–SA–H2O System |
| CO2 Absorption Loading (mol CO2/mol amine) | 1.06 | Not specified |
| Phase Separation Time | 14% of MEA system | Baseline |
| Viscosity of Lower Phase (mPa·s) | 37.14 | Not specified |
Water Treatment (Flocculating Agents, Ion-Exchange Materials)
DMAPA serves as a crucial intermediate in the synthesis of materials for water treatment applications. guidechem.comatamankimya.comatamankimya.comoecd.orgatamanchemicals.com Its derivatives are utilized in the production of flocculating agents and ion-exchange resins. guidechem.comatamankimya.comchemicalbook.com
Water-soluble cationic polyelectrolytes derived from DMAPA are effective as flocculants. atamankimya.comalkylamines.com These polymers can be used to remove suspended solids and oil from wastewater. alkylamines.com The synthesis of these flocculants can involve reacting DMAPA with compounds like polyvinyl chloride or styrene-vinyl chloride copolymers. neochemical.ru
Furthermore, DMAPA is employed in the creation of ion-exchange resins. guidechem.comatamankimya.com For example, an ion-exchange resin with a high exchange capacity can be prepared by treating a cross-linked alkyl acrylate (B77674) polymer with DMAPA. neochemical.ru
Corrosion Inhibition (e.g., Amine Phosphates)
DMAPA and its derivatives are utilized as corrosion inhibitors, particularly for protecting metals in various environments. guidechem.comatamankimya.com Amine phosphates derived from DMAPA have been specifically noted for their effectiveness in aviation gasoline. atamanchemicals.comatamankimya.comneochemical.ru Cationic surfactants synthesized from DMAPA have also been evaluated as corrosion inhibitors for carbon steel in acidic conditions. researchgate.net These inhibitors function by adsorbing onto the metal surface, forming a protective layer that mitigates the corrosive effects of the aggressive medium. researchgate.net
Fuel Additives (e.g., Viscosity Index Improvers, Dispersants, Octane (B31449) Requirement Reducers)
DMAPA is a versatile building block for a range of fuel and lubricant additives. guidechem.comatamankimya.comoecd.orgatamanchemicals.com Its derivatives can function as dispersants, viscosity index improvers, and octane requirement reducers. alkylamines.comneochemical.ru
Dispersants : Additives derived from DMAPA help to keep soot and other contaminants suspended in lubricating oil, preventing them from depositing on engine parts. alkylamines.comneochemical.ru
Viscosity Index Improvers : Certain DMAPA-modified copolymers can improve the viscosity index of lubricating oils, ensuring more stable performance over a range of temperatures. neochemical.ru
Octane Requirement Reducers : A product formed by heating DMAPA with urea (B33335) has been found to be useful as an octane requirement reducer in gasoline. neochemical.ru
Carburetor Cleaners : The reaction product of DMAPA with polyisobutenyl chloride has been reported to be an effective carburetor cleaner, helping to counteract engine fouling. neochemical.ru
Textile and Leather Industries
In the textile and leather industries, DMAPA and its derivatives find application as processing aids. guidechem.comoecd.orgatamanchemicals.com It is used as an intermediate in the production of agents for these sectors. atamankimya.comchemicalbook.com
Textiles : DMAPA is used in the synthesis of textile dyeing and finishing aids. neochemical.ru Quaternary ammonium (B1175870) compounds derived from DMAPA can act as wetting agents and are used in dyeing and finishing processes. neochemical.ru It is also a component in the manufacture of polyurethane fibers. guidechem.comoecd.org
Leather : DMAPA is employed as an anti-shrinking agent for leather. guidechem.comoecd.orgatamanchemicals.comchemicalbook.com
Dyes and Pigments Production
This compound (DMAPA) serves as a versatile chemical intermediate in the synthesis and modification of various dyes and pigments. atamankimya.comguidechem.comnbinno.comatamanchemicals.com Its bifunctional nature, possessing both a primary and a tertiary amine group, allows it to be incorporated into complex molecular structures, thereby altering their properties to suit specific applications. nbinno.com DMAPA is utilized in the production of synthetic dyes and paints intended for a wide range of materials, including cotton, silk, synthetic fibers, leather, and paper. atamankimya.comspecialchem.com
One of the notable applications of DMAPA is in the preparation of specialized dyes such as basic phthalocyanine (B1677752) dyes. atamankimya.com Phthalocyanine pigments are known for their high stability and intense color, and incorporating amine functionalities can modify their characteristics. DMAPA is used to introduce the dimethylaminopropyl group into the dye structure. This modification can influence the dye's solubility, its affinity for certain substrates (dye receptivity), and other performance properties like color fastness. atamankimya.com For instance, DMAPA has been used to treat polyester (B1180765) films and fibers, a process that reduces static electricity and improves the material's receptivity to dyes. atamankimya.com
Beyond direct synthesis, DMAPA is also employed as a component in polymeric systems to alter their dye-reception properties and as a dye-fixing agent in textile treatments to enhance color fastness. atamankimya.com
Reagent for Byproduct Removal in Organic Synthesis
In the field of organic synthesis, particularly in carbohydrate chemistry, this compound has been identified as an effective and inexpensive reagent for the removal of common byproducts. Its utility stems from its ability to react with and sequester excess reagents, facilitating easier purification of the desired product. An acidic wash is typically sufficient to remove the excess DMAPA and the byproducts it has reacted with, often eliminating the need for chromatographic purification.
Research has demonstrated DMAPA's effectiveness in removing excess acylating and sulfonylating agents that are frequently used to protect hydroxyl groups in multi-step syntheses. The primary amine group of DMAPA reacts readily with these electrophilic reagents.
A study highlighted its utility for scavenging several common reagents, as detailed in the table below.
| Reagent to be Removed | Product of Reaction with DMAPA | Application Context |
| Benzoyl chloride | N-(3-(dimethylamino)propyl)benzamide | Removal of excess reagent after benzoylation reactions. |
| Tosyl chloride | N-(3-(dimethylamino)propyl)-4-methylbenzenesulfonamide | Scavenging unreacted tosyl chloride post-sulfonylation. |
| 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | Not specified | Removal of excess imidoyl chloride reagent. |
This table summarizes the findings from a study on the application of DMAPA for byproduct removal in carbohydrate chemistry.
This application of DMAPA as a scavenger is particularly valuable in complex syntheses where the purification of intermediates can be challenging and time-consuming. Its low cost and the straightforward purification procedure make it an attractive alternative to other purification methods.
Iv. Analytical Methodologies for Dmapa and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of chemical compounds. For DMAPA, techniques like Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy are invaluable for confirming its structural integrity.
FT-IR and NMR spectroscopy serve as complementary methods for the structural analysis of molecules. thermofisher.com FT-IR spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the absorption of infrared light by covalent bond vibrations. thermofisher.com In the context of DMAPA, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching vibrations, confirming the presence of these key functional groups.
¹H NMR spectroscopy provides detailed information about the organic framework of a molecule by analyzing the magnetic properties of hydrogen nuclei. thermofisher.comlibretexts.org The ¹H NMR spectrum of DMAPA would show distinct signals corresponding to the protons in different chemical environments within the molecule. chemicalbook.com For instance, the protons of the two methyl groups attached to the tertiary nitrogen would produce a single, integrated signal, while the protons of the three methylene (B1212753) groups in the propyl chain would each give rise to separate signals with characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons. libretexts.orgchemicalbook.com The integration of these peak areas provides the relative number of hydrogen atoms in each unique position, further confirming the molecular structure of DMAPA. thermofisher.com
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating DMAPA from complex matrices and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. researchgate.net
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like DMAPA. oup.comijarsct.co.in It is particularly useful for determining residual DMAPA in products such as alkylaminoamides and cocamidopropyl betaine (B1666868). oup.comresearchgate.net
A significant challenge in the HPLC analysis of DMAPA is its lack of a strong chromophore, which makes it difficult to detect using standard UV-Vis detectors. scienceopen.com To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the DMAPA molecule, thereby enhancing its detectability. ijarsct.co.inzldm.ru
Several derivatizing agents are effective for this purpose:
Salicylaldehyde (B1680747): This reagent reacts with the primary amine group of DMAPA to form a Schiff base, which has a maximum UV absorbance at 218 nm. oup.com This method has been successfully used for the determination of DMAPA in alkylaminoamides. oup.com
Dansyl Chloride: (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another common derivatizing agent that reacts with primary and secondary amines. researchgate.netnih.gov The resulting dansylated derivative of DMAPA can be detected with high sensitivity. researchgate.net This method has been applied to quantify residual DMAPA in N,N-dimethylaminopropylamides of fatty acids. researchgate.netzldm.ru Off-line dansyl derivatization has shown advantages in terms of a wider linear range and higher sensitivity for analyzing biogenic amines. nih.gov
Benzoyl Chloride: This reagent reacts with primary and secondary amines, phenols, and thiols. nih.gov Benzoylation increases the hydrophobicity of polar analytes like DMAPA, which improves their retention in reversed-phase HPLC and enhances ionization efficiency for mass spectrometry (MS) detection. chromatographyonline.com While effective, the stability of the benzoylated derivatives may require storage at low temperatures. nih.gov
The choice of derivatizing agent depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the type of detector available. scienceopen.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of DMAPA and its derivatives. phenomenex.com In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. phenomenex.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. phenomenex.com
Derivatized DMAPA, being more hydrophobic, is well-retained on RP-HPLC columns, allowing for its effective separation from more polar matrix components. chromatographyonline.com For instance, the Schiff base formed with salicylaldehyde can be separated on a cyano column using a mobile phase of methanol (B129727) and sodium acetate (B1210297) buffer. oup.com Similarly, dansylated DMAPA has been successfully analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netresearchgate.net The development of universal RP-HPLC methods, often utilizing modern core-shell columns, allows for rapid and efficient analysis of a wide range of compounds, including derivatized amines like DMAPA. chromatographyonline.com
Table 1: HPLC Methods for DMAPA Analysis
| Analyte | Derivatizing Agent | Column Type | Mobile Phase | Detection | Reference |
| DMAPA | Salicylaldehyde | LiChrospher CN | Methanol-0.1M CH₃COONa (pH 5.0) (80:20) | UV (218 nm) | oup.com |
| DMAPA | Dansyl Chloride | GL Sciences Inertsil ODS-3 | Acetonitrile and triethylamine (B128534) phosphate buffer (pH 3.0) (2:3) | Diode Array | researchgate.netzldm.ru |
| DMAPA | Benzoyl Chloride | Not Specified | Not Specified | UV, MS | nih.govnih.govchromatographyonline.com |
Gas chromatography is another powerful technique for the analysis of volatile compounds. drawellanalytical.com While DMAPA itself can be analyzed by GC, the technique is also well-suited for the analysis of its more volatile derivatives or related compounds in a sample matrix. researchgate.netchemicalbook.com GC analysis often involves a flame ionization detector (FID) or a mass spectrometer (MS) for detection. chemicalbook.comanalytice.com For instance, GC has been used to analyze the reaction mixture during the synthesis of DMAPA from 3-dimethylaminopropionitrile. google.com The choice of carrier gas, such as nitrogen, helium, or hydrogen, is critical for achieving efficient separation. drawellanalytical.com In some applications, GC-MS is used for both identification and quantification of DMAPA, providing a high degree of certainty in the results. analytice.com
Ion Chromatography
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. In the context of DMAPA, which is a basic compound that is protonated in acidic to neutral conditions, cation-exchange chromatography is particularly relevant. This method separates analytes based on their interaction with a stationary phase that has negatively charged functional groups. The separation of alkylamines, including DMAPA, can be achieved using a cation-exchange column with a sulfuric acid eluent, followed by suppressed conductivity detection. The retention time of DMAPA in the chromatogram allows for its identification, while the peak area is proportional to its concentration.
Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size and shape. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures. For DMAPA and its derivatives, IMS can be used to separate isomeric and isobaric species that may not be distinguishable by mass spectrometry alone. This is particularly useful in impurity profiling, where structurally similar compounds may be present.
Quantitative Analysis and Impurity Profiling
The quantitative analysis of DMAPA and the identification of impurities are critical for ensuring the quality and safety of industrial products. These analyses are routinely performed to monitor reaction processes and to control the levels of residual monomers and by-products in final formulations.
Determination of Residual DMAPA in Products
DMAPA is a key precursor in the synthesis of various surfactants, such as cocamidopropyl betaine (CAPB), which are widely used in personal care products. Due to potential skin sensitization, the concentration of residual DMAPA in these products is strictly regulated. Analytical methods for the determination of residual DMAPA often involve its derivatization followed by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. A common derivatization agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the primary and secondary amine groups of DMAPA, rendering it UV-active and amenable to reversed-phase HPLC analysis.
Monitoring of Impurities in Industrial Syntheses
The industrial synthesis of DMAPA and its downstream products can generate various impurities. Monitoring these impurities is essential for process optimization and quality control. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a widely used technique for this purpose. For instance, in the synthesis of CAPB from DMAPA and fatty acids, potential impurities include unreacted DMAPA, amidoamines, and various side-products. A robust GC-MS method can separate and identify these compounds, allowing for the continuous monitoring of the reaction progress and the final product quality.
| Impurity | Analytical Technique | Typical Matrix |
| Unreacted DMAPA | GC-MS, HPLC-UV/MS | Cocamidopropyl betaine |
| Amidoamines | GC-MS, HPLC-UV/MS | Cocamidopropyl betaine |
| Side-reaction products | GC-MS | Industrial reaction mixtures |
Advanced Analytical Techniques
Beyond routine quality control, advanced analytical techniques are employed to study the interactions of DMAPA-related compounds in complex biological systems.
Mass Spectrometry-Based Proteomics with Isobaric Tags
In the field of proteomics, isobaric tags are chemical labels that allow for the relative quantification of proteins in multiple samples simultaneously. While DMAPA itself is not an isobaric tag, derivatives of DMAPA can be designed to function as such. These tags typically consist of a reporter group, a balancer group, and a reactive group that covalently binds to peptides. After labeling, peptides from different samples are mixed and analyzed by tandem mass spectrometry (MS/MS). The fragmentation of the tag in the mass spectrometer generates reporter ions of different masses, and the intensities of these ions reflect the relative abundance of the corresponding peptide in each sample. This powerful technique enables the high-throughput analysis of protein expression changes in response to various stimuli or in different disease states.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a material's surface. micro.org.auunimi.itmdpi.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. micro.org.aueag.com By measuring the kinetic energy of these emitted photoelectrons, a spectrum is generated that provides characteristic binding energies unique to each element. unimi.itphi.com This allows for not only the identification of elements present on the surface but also the elucidation of their oxidation states and bonding environments. cnrs.frbyopera.com
In the context of 3-Dimethylaminopropylamine and its derivatives, XPS is instrumental for confirming the successful modification of surfaces and for identifying the chemical nature of reaction products. For instance, in studies involving the capture of carbon dioxide using a mixture of DMAPA and glycine, XPS has been employed to characterize the final products. utp.edu.myresearchgate.net The analysis of XPS spectra, alongside Fourier-transform infrared (FTIR) spectroscopy, helped identify the formation of carbamate (B1207046) salt as the final product. researchgate.net
Another key application is the verification of surface grafting with DMAPA-containing polymers. Research on the modification of polyethersulfone (PES) membranes utilized XPS to confirm the successful grafting of (2-dimethylamino)ethyl methacrylate (B99206) (DMAEMAq), a derivative related to DMAPA. researchgate.net The XPS spectra of the modified membrane showed a distinct nitrogen (N1s) peak, which was absent in the original PES membrane, confirming the presence of the nitrogen-containing monomer on the surface. researchgate.net This ability to detect the elemental signature of the grafted compound is a primary strength of the technique. eag.comthermofisher.com
Table 1: Elemental Detection in a Modified PES Membrane using XPS
| Sample | Characteristic Elements Detected by XPS | Inference |
|---|---|---|
| Original PES Membrane | Carbon (C), Oxygen (O), Sulfur (S) | Represents the base polymer structure. researchgate.net |
XPS can also be combined with ion sputtering to perform depth profiling, which characterizes the composition of thin films as a function of depth. eag.comphi.com This is particularly useful for analyzing layered structures where DMAPA derivatives might be used as an interfacial layer.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for imaging surface topography with extremely high, sub-nanometer resolution. extrica.com Unlike optical or electron microscopes, AFM generates a three-dimensional map of a surface by scanning a sharp tip, with a radius of a few nanometers, over the sample. extrica.compressbooks.pub The force between the tip and the sample surface is measured, allowing for the precise mapping of surface features on both conductive and non-conductive materials. pressbooks.pub
AFM is widely used to study the morphological changes on surfaces modified with DMAPA derivatives. A prominent application is in the field of organic electronics, where DMAPA derivatives are used to modify electrodes. In a study on inverted organic solar cells, a fullerene derivative, DMAPA-C₆₀, was used to modify an indium tin oxide (ITO) cathode. mdpi.com AFM was employed to investigate the nanoscale morphology of the modified surface. mdpi.com The results showed that the DMAPA-C₆₀ modification resulted in a significantly smoother surface compared to bare ITO or ITO modified with zinc oxide (ZnO). mdpi.com This improved surface planarity is believed to enhance the contact between the electrode and the active layer of the solar cell, leading to better device performance. mdpi.com
Table 2: Surface Roughness of Modified ITO Films Measured by AFM
| Surface Type | Root Mean Square (RMS) Roughness | Source |
|---|---|---|
| Bare Indium Tin Oxide (ITO) | 10.10 nm | mdpi.com |
| ITO decorated with Zinc Oxide (ZnO) | 7.25 nm | mdpi.com |
Another significant application of AFM is in the visualization and characterization of nanoparticle formation involving DMAPA derivatives. In research on nonviral gene-delivery vectors, a hyperbranched cationic glycogen (B147801) derivative of DMAPA (DMAPA-Glyp-2.8) was synthesized. nih.gov AFM was used to observe the process of this derivative forming complexes with plasmid DNA (pDNA). nih.gov The AFM images clearly showed that the DMAPA-Glyp-2.8 derivative could condense pDNA into distinct global particles, and the size of these particles was measured to be in the range of 90 to 140 nm. nih.gov This direct visualization is critical for understanding the mechanism of DNA condensation by the DMAPA derivative. nih.gov
V. Environmental Fate and Ecotoxicological Research
Environmental Distribution and Compartmentalization
Distribution in Air, Water, Sediment, Soil, and Biota
3-Dimethylaminopropylamine (DMAPA) is a colorless liquid with an ammonia-like smell. mst.dk Due to its physical and chemical properties, its primary environmental compartment is the hydrosphere. oecd.org Modeling using Mackay Level I suggests that approximately 97% of DMAPA will partition to water. oecd.org It is completely miscible in water. atamanchemicals.com
DMAPA is strongly basic, and under typical environmental conditions, it is expected to be completely protonated. oecd.org This ionized state means that volatilization from wastewater treatment plants or surface waters is not anticipated. oecd.org While its log Pow of -0.35 indicates a low potential for physisorption to soil solids, its chemical properties suggest that soil sorption through ion-exchange and chemisorption is possible. oecd.org There is no experimental data available on the adsorption of DMAPA onto soils or sediments. oecd.org The available data on its biological degradation in aquatic environments suggest that biodegradation can also happen in soil. mst.dk Depending on the moisture content of the soil, geoaccumulation may occur. mst.dk
No data have been found regarding the presence of DMAPA in ambient air, water, soil, or food. mst.dk However, releases into the environment can happen during its production, processing, and use. oecd.org
There are no bioaccumulation studies available for DMAPA. oecd.org The log Kow of -0.35 suggests a low potential for bioaccumulation. oecd.org
Hydrolysis and Photodegradation in Environmental Media
DMAPA is considered to be hydrolytically stable. cloudfront.net In the atmosphere, the calculated half-life for the photochemical-oxidative degradation of DMAPA by OH- radicals is 3.2 hours. oecd.org Another calculation suggests a half-life of 4.8 hours for its reaction with OH radicals in the air. oecd.org
Biodegradation Studies
Ready Biodegradability Assessment
DMAPA is classified as readily biodegradable. oecd.orgcloudfront.net In a test comparable to OECD Guideline 301 D, a biodegradation of 69% was achieved after 20 days with an adapted inoculum, and 65% with non-adapted sludge. oecd.org However, it did not meet the 10-day window criterion in this study. oecd.org In a separate test (OECD TG 302B) using adapted activated sludge, DMAPA was found to be inherently biodegradable. mst.dk Another study using industrial activated sludge (Zahn-Wellens test, OECD Guideline 302 B) showed 100% elimination after 15 days. oecd.org
Based on these results, a biodegradation rate constant of 0.3 h-1 for wastewater treatment plants is assumed. oecd.org Modeling with Simpletreat, based on its physicochemical properties and this biodegradation rate, estimates the following distribution and elimination in a wastewater treatment plant: 0% to air, 33% to water, 0% to sludge, and 67% degraded, resulting in a total removal of 67%. oecd.org
Degradation by Microorganisms (e.g., Mortierella isabellina)
Research has shown that the compound can be hydroxylated by the microorganism Mortierella isabellina. coleparmer.comenvironmentclearance.nic.in
Aquatic Ecotoxicity
DMAPA is considered moderately toxic to aquatic organisms. oecd.org It is classified as harmful to aquatic life. cloudfront.net The following table summarizes the acute toxicity data for various aquatic species.
| Species | Test Duration | Endpoint | Value (mg/L) |
| Leuciscus idus (Ide) | 96 hours | LC50 | 122 oecd.org |
| Daphnia magna (Water flea) | 48 hours | EC50 | 60 oecd.org |
| Scenedesmus subspicatus (Green algae) | 72 hours | EC50 | 56 oecd.org |
| Scenedesmus subspicatus (Green algae) | 72 hours | EC20 | 45.5 oecd.org |
Based on the EC50 for green algae, a Predicted No-Effect Concentration (PNEC) for the aquatic environment has been calculated as 56 µg/l, using an assessment factor of 1000. oecd.org
Bioaccumulation Potential
The potential for this compound to bioaccumulate in organisms is considered low. mst.dk This assessment is primarily based on its log Pow (partition coefficient between octanol (B41247) and water) of -0.352. oecd.orgthermofisher.comfishersci.fr A low log Pow value suggests that the substance is more soluble in water than in fats, making it unlikely to accumulate in the fatty tissues of organisms. thermofisher.com Although no specific bioaccumulation studies or bioconcentration factor (BCF) data are available, the physicochemical properties of DMAPA indicate a low potential for bioaccumulation. oecd.orgchemicalbook.com
Vi. Health and Safety Research: Mechanisms and Risk Assessment
Toxicological Mechanisms and Dose-Response Studies
Acute Toxicity (Oral, Dermal, Inhalation)
3-Dimethylaminopropylamine (DMAPA) demonstrates a low to moderate level of acute toxicity through oral, dermal, and inhalation routes. The primary hazard associated with acute exposure is its corrosive nature, causing severe irritation to tissues upon contact.
Oral: Studies in rats have established an oral median lethal dose (LD50) of 1870 mg/kg. Another study reported a more conservative oral LD50 in rats of 609 mg/kg. Observable signs of toxicity following oral ingestion in animal models include lethargy, prostration, and discharges from the oral and nasal cavities.
Dermal: DMAPA is classified as corrosive to the skin. The dermal LD50 in rabbits has been determined to be 1270 mg/kg. When applied to the skin of rabbits, DMAPA induced severe irritation, characterized by erythema and edema.
Inhalation: The 4-hour inhalation median lethal concentration (LC50) in rats is reported to be greater than 4.76 mg/L, which was the highest concentration tested. Inhalation of DMAPA vapors is known to cause severe irritation to the respiratory tract. In animal studies, signs of toxicity after inhalation included respiratory distress.
| Acute Toxicity of DMAPA | ||
| Exposure Route | Species | Value |
| Oral LD50 | Rat | 1870 mg/kg |
| Rat | 609 mg/kg | |
| Dermal LD50 | Rabbit | 1270 mg/kg |
| Inhalation LC50 (4-hour) | Rat | > 4.76 mg/L |
Subchronic Toxicity Studies
Investigations into the subchronic toxicity of DMAPA have primarily examined the effects of repeated exposure on various organs. A 28-day oral study in rats revealed local irritation to the gastrointestinal tract, with no systemic effects observed at the doses tested. In a separate 28-day inhalation study with rats, no adverse effects related to the substance were found at concentrations up to 0.5 ppm. A longer-term 90-day subchronic oral toxicity study in rats identified the forestomach as the principal target organ, noting inflammatory and hyperplastic changes. The No-Observed-Adverse-Effect Level (NOAEL) from this study was established at 15 mg/kg/day for male rats and 50 mg/kg/day for female rats.
Reproductive and Developmental Toxicity
The available data on the reproductive and developmental toxicity of DMAPA is limited. An assessment by the Organisation for Economic Co-operation and Development (OECD) concluded that DMAPA is not anticipated to be a reproductive toxicant. In a developmental toxicity study conducted in rats, no negative impacts on fetal development were noted at dose levels that were not toxic to the mother. The existing evidence suggests that DMAPA is unlikely to present a significant hazard for reproduction or development.
Mutagenicity and Genotoxicity (e.g., Ames Test, Micronucleus Assay)
DMAPA has undergone a range of in vitro and in vivo tests to assess its potential for mutagenicity and genotoxicity. The compound tested negative for mutagenicity in the Ames test, a bacterial reverse mutation assay, both with and without metabolic activation. Similarly, in an in vitro mammalian cell gene mutation test utilizing mouse lymphoma cells, DMAPA did not show mutagenic activity.
Furthermore, DMAPA did not induce chromosomal aberrations in cultured Chinese hamster ovary cells. An in vivo micronucleus assay in mice, which evaluates chromosomal damage in bone marrow cells, also produced negative results. The collective evidence from these studies strongly indicates that DMAPA is not genotoxic.
| Genotoxicity of DMAPA | ||
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Negative |
| Mammalian Cell Gene Mutation | Mouse Lymphoma Cells | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | Negative |
| In vivo Micronucleus Assay | Mouse | Negative |
Neurotoxicity Studies
Specific studies focused on the neurotoxicity of DMAPA are not widely available in published literature. However, based on the toxicological data gathered from acute and subchronic studies, there is no indication that DMAPA acts as a specific neurotoxicant. The primary toxic effects observed at high doses are attributed to its corrosive properties rather than any direct action on the nervous system.
Carcinogenicity Assessment
To date, no long-term carcinogenicity studies on DMAPA in animals have been conducted. Consequently, the compound has not been classified with respect to its carcinogenic potential by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA). The consistent negative findings across a comprehensive battery of genotoxicity assays suggest that DMAPA is unlikely to have carcinogenic potential.
Ocular and Respiratory Irritation
This compound (DMAPA) is classified as a substance that is corrosive to the eyes and skin and can cause respiratory irritation. cloudfront.netilo.org
Ocular Irritation: Direct contact with DMAPA can cause severe eye damage. cloudfront.net Symptoms of eye exposure include pain, blurred vision, and severe deep burns. ilo.org Due to its corrosive nature, immediate and thorough rinsing of the eyes with water is crucial in the event of contact. ilo.org
Respiratory Irritation: Inhalation of DMAPA vapor can lead to irritation of the respiratory tract. cloudfront.netilo.org Symptoms may include a sore throat, cough, burning sensation, shortness of breath, and labored breathing. ilo.org In some cases, inhalation of the vapor may cause pulmonary edema, with symptoms that can be delayed for several hours and are exacerbated by physical effort. ilo.org
| Exposure Route | Potential Health Effects |
|---|---|
| Dermal Contact | Corrosive, severe skin burns, allergic skin reaction cloudfront.netilo.org |
| Ocular Contact | Corrosive, severe eye damage, pain, blurred vision, severe deep burns cloudfront.netilo.org |
| Inhalation | Respiratory tract irritation, sore throat, cough, burning sensation, shortness of breath, potential for pulmonary edema cloudfront.netilo.org |
| Ingestion | Corrosive, burns to the mouth, throat, and stomach cloudfront.netilo.org |
Due to these potential hazards, appropriate safety precautions, such as the use of personal protective equipment including gloves, eye protection, and respiratory protection, are recommended when handling DMAPA, especially in occupational settings. ilo.org
Corrosive Effects on Eyes, Skin, and Respiratory Tract
This compound (DMAPA) is a strong irritant and corrosive substance that can cause significant damage to tissues upon contact. mst.dk As a colorless liquid with an amine odor, its alkaline nature contributes to its hazardous properties. mst.dkcloudfront.net The substance is classified as corrosive to the eyes, skin, and respiratory tract. ilo.org
Eyes: Contact with the eyes can result in severe deep burns, pain, and blurred vision, potentially leading to irreparable damage or even blindness. cloudfront.netilo.org In animal studies, undiluted DMAPA instilled into rabbits' eyes caused necrosis affecting a significant portion of the cornea, rated as severe corrosion. mst.dk
Skin: Dermal exposure can lead to serious skin burns, pain, and redness. ilo.org Prolonged or repeated contact may also cause skin sensitization, leading to allergic reactions upon subsequent exposure. cloudfront.netnih.gov While the acute dermal toxicity is considered low to moderate, its corrosive nature necessitates immediate removal from the skin. cloudfront.net
Respiratory Tract: Inhalation of DMAPA vapor can severely irritate the respiratory system, causing symptoms such as a sore throat, coughing, a burning sensation, shortness of breath, and labored breathing. ilo.org High concentrations can lead to more severe damage. mst.dk
The corrosive action of DMAPA on tissues is characteristic of alkaline substances, which can cause liquefactive necrosis, a process that involves the saponification of fats and denaturation of proteins, leading to deep tissue damage.
Lung Edema Potential from Inhalation
A significant risk associated with the inhalation of DMAPA vapor is the potential for lung edema, a condition where fluid accumulates in the lungs. ilo.org This is a serious medical condition that can be delayed in onset, with symptoms appearing hours after the initial exposure and being aggravated by physical exertion. ilo.org
The mechanism involves the corrosive properties of the amine vapor damaging the delicate tissues of the alveoli and capillaries in the lungs. This damage increases the permeability of the capillaries, allowing fluid to leak into the lung tissue and airspaces, which impairs gas exchange and leads to respiratory distress. ilo.org Due to the potential for delayed and severe effects, immediate medical observation is crucial for anyone who has inhaled significant amounts of DMAPA vapor. nih.gov
Visual Disturbances (e.g., Glaucopsia, Blurry Vision, Corneal Edema)
Exposure to the vapors of certain amines, including likely DMAPA, can cause a temporary visual disturbance known as glaucopsia, colloquially referred to as "blue haze" or "halo vision". nih.govapsusa.biz This condition is characterized by blurry vision, seeing halos around bright lights, and objects appearing to have a blue-grey tint. apsusa.bizresearchgate.net
The underlying cause of glaucopsia is the development of corneal edema. researchgate.net The amine vapor is absorbed by the cornea, the transparent outer layer of the eye. This increases the water content in the corneal epithelium, causing it to swell slightly. apsusa.biz This swelling alters the cornea's transparency and refractive properties, leading to the scattering of light and the characteristic visual symptoms. researchgate.net
Symptoms typically appear after 30 minutes to several hours of exposure to elevated airborne concentrations. nih.govapsusa.biz The effect is transient and reversible, with vision generally returning to normal within a few hours after the exposure ceases. apsusa.bizclinmedjournals.org While not considered to cause permanent damage, glaucopsia can impair work efficiency and pose a safety risk, particularly for tasks requiring clear vision, such as operating machinery or driving. apsusa.bizresearchgate.net
Table 1: Summary of Acute Health Effects of DMAPA Exposure
| Affected Area | Symptoms and Effects | Mechanism |
|---|---|---|
| Eyes | Severe pain, redness, blurred vision, deep burns, potential for permanent damage. cloudfront.netilo.org | Direct corrosive action of the alkaline substance on eye tissues. mst.dk |
| Skin | Redness, pain, serious chemical burns, potential for allergic sensitization. cloudfront.netilo.org | Liquefactive necrosis due to the compound's high pH. mst.dk |
| Respiratory Tract | Sore throat, cough, burning sensation, shortness of breath. ilo.org | Irritation and corrosive damage to mucous membranes. ilo.org |
| Lungs (Inhalation) | Pulmonary edema (fluid in the lungs), with delayed onset possible. ilo.orgnih.gov | Corrosive damage to alveolar and capillary tissues, increasing fluid permeability. ilo.org |
| Vision (Vapor) | Glaucopsia ("blue haze"), halos around lights, blurry vision. nih.govapsusa.biz | Temporary corneal edema caused by vapor absorption into the cornea. apsusa.bizresearchgate.net |
Occupational Exposure and Health Management
Exposure Routes and Levels in Industrial Settings
In industrial environments, workers can be exposed to this compound through several routes. The primary pathways are inhalation of its vapor and direct contact with the skin and eyes. ilo.org Ingestion is a less common occupational route but can occur through accidental contamination. ilo.org
DMAPA is utilized in various industrial applications, including:
As an intermediate in the manufacturing of surfactants (like cocamidopropyl betaine), flocculating agents, and dyes. nih.govoecd.org
As a curing agent for epoxy resins and a cross-linking agent in the paper industry. oecd.org
In the production of polyurethane fibers and lubricants. oecd.org
Exposure levels can fluctuate based on the specific process, temperature, and the effectiveness of engineering controls. mst.dk For instance, workers involved in handling, mixing, or spraying applications where DMAPA is heated or agitated are at a higher risk of inhaling significant vapor concentrations. Studies have documented respiratory symptoms and decreased lung function in workers exposed to concentrations ranging from 1.7 to 5.9 mg/m³. mst.dk The occurrence of visual disturbances (glaucopsia) is a sensitive indicator that airborne concentrations are elevated. apsusa.biz
Health Surveillance and Monitoring Protocols
A robust health surveillance program is essential for protecting workers who may be exposed to DMAPA. Such programs should include:
Pre-placement and Periodic Medical Examinations: These evaluations should focus on the primary target organs: the skin, eyes, and respiratory system. A baseline assessment allows for the tracking of any potential changes over time.
Worker Training and Education: Employees must be thoroughly informed about the hazards of DMAPA, including its corrosive properties, potential for causing skin sensitization, and the risk of visual disturbances and lung edema. ilo.org Training should cover safe handling procedures, the correct use of personal protective equipment (PPE), and emergency response.
Symptom Monitoring: A protocol should be in place for workers to immediately report any symptoms of exposure, such as skin irritation, respiratory discomfort, or the onset of blurry vision or halos. ilo.org The appearance of glaucopsia should be treated as an indication of excessive exposure, triggering a review of control measures. apsusa.biz
Industrial Hygiene Monitoring: Regular air sampling should be conducted in areas where DMAPA is used to ensure that exposure levels are kept below established occupational exposure limits (OELs).
Risk Mitigation Strategies and Engineering Controls
Managing the risks associated with DMAPA requires implementing a hierarchy of controls, prioritizing engineering solutions over reliance on personal protective equipment.
Engineering Controls: These are the most effective measures for minimizing exposure. They include using closed systems for transferring and mixing the chemical, which prevents vapors and liquids from escaping. fishersci.com Local exhaust ventilation (LEV) should be installed at points of potential release to capture vapors at the source. ilo.org For processes at elevated temperatures, enhanced ventilation and explosion-proof equipment are necessary due to the increased vapor pressure and flammability. fishersci.com
Administrative Controls: These include minimizing the number of employees working in high-exposure areas, restricting the duration of exposure, and ensuring that good industrial hygiene practices are followed, such as prohibiting eating and drinking in work areas. ilo.org
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate exposure, appropriate PPE is required. This includes chemical-resistant gloves, protective clothing, and chemical splash goggles and a face shield to protect against eye and skin contact. ilo.org For potential inhalation exposure, respiratory protection, such as a self-contained breathing apparatus (SCBA) in high-concentration or emergency situations, is necessary. nih.gov
Table 2: Occupational Health Management and Risk Mitigation for DMAPA
| Control Measure | Specific Protocols and Strategies |
|---|---|
| Exposure Routes | Inhalation of vapor; direct skin and eye contact. ilo.org |
| Health Surveillance | Pre-placement and periodic medical exams (skin, eyes, respiratory); worker training on hazards; immediate reporting of symptoms (especially visual disturbances). ilo.orgapsusa.biz |
| Engineering Controls | Use of closed handling and mixing systems; local exhaust ventilation (LEV) at source points; explosion-proof equipment for heated processes. ilo.orgfishersci.com |
| Risk Mitigation | Minimizing number of exposed workers; restricting exposure times; ensuring eyewash stations and safety showers are accessible. ilo.orgfishersci.com |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves and clothing; chemical splash goggles and face shield; appropriate respiratory protection based on exposure levels. ilo.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (DMAPA) |
| Cocamidopropyl betaine (B1666868) |
| Ethylene glycol |
| Nitrogen oxides |
| Silicon oxide |
Personal Protective Equipment (PPE) Considerations
Due to the corrosive and flammable nature of this compound (DMAPA), stringent adherence to personal protective equipment (PPE) guidelines is essential to ensure the safety of personnel. nbinno.comscribd.com Exposure can cause severe burns to the skin, eyes, and respiratory tract. scribd.comilo.org Therefore, comprehensive protection is required when handling this chemical. nbinno.com
Engineering Controls: Before considering personal protective equipment, proper engineering controls should be in place. Facilities that store or use DMAPA should be equipped with an eyewash station and a safety shower. coleparmer.comfishersci.com Adequate ventilation, such as a chemical fume hood or local exhaust ventilation, is crucial to keep airborne concentrations of the chemical low and prevent the buildup of vapors. nbinno.comcoleparmer.comfishersci.com For operations above 35°C, a closed system with explosion-proof electrical equipment is recommended. ilo.org
Eye and Face Protection: To prevent eye contact, which can cause serious burns and damage, appropriate eye and face protection is mandatory. ilo.orgcoleparmer.com Chemical safety goggles that are tightly fitting are required. scribd.comchemicalbook.com For scenarios where there is a splashing hazard, a face shield should be worn in addition to safety goggles. nbinno.comscribd.com All eye and face protection equipment must comply with standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. coleparmer.comfishersci.com
Skin and Body Protection: Direct contact with DMAPA can result in harmful absorption and severe skin burns. scribd.comilo.org Consequently, comprehensive skin and body protection is necessary. This includes wearing chemical-resistant protective gloves, a chemical apron, and other protective clothing to prevent any possibility of skin exposure. nbinno.comcoleparmer.com Body protection should be selected based on the specific activity and potential for exposure, and may include head protection, an apron, protective boots, or a full chemical-protection suit. scribd.com Contaminated clothing should be removed immediately, and shoes that have been contaminated should be destroyed. coleparmer.com
Hand Protection: Choosing the correct gloves is critical for preventing skin contact. Chemical-resistant gloves are required for handling DMAPA. nbinno.comscribd.com While specific glove manufacturer testing data should always be consulted, Butyl rubber is a suggested glove material for protection against DMAPA. noaa.gov It is recommended to inspect gloves prior to use. chemicalbook.com If the chemical makes direct contact with the gloves, or if they are torn or punctured, they must be removed at once. noaa.gov
Respiratory Protection: Inhalation of DMAPA vapors can cause chemical burns to the respiratory tract. ilo.orgcoleparmer.com A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or European Standard EN 149, must be followed whenever workplace conditions warrant the use of a respirator. coleparmer.comfishersci.com If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is necessary. coleparmer.comfishersci.fr For working with this chemical, a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges is recommended. noaa.gov In situations where a full-face respirator is not available, a half-face respirator with the same type of cartridges can be used, but it must be paired with airtight goggles. noaa.gov It is important to note that half-face respirators provide a lower level of protection. noaa.gov For emergency situations or entry into an unknown atmosphere, a self-contained breathing apparatus (SCBA) should be used. ilo.orgnoaa.gov
The following table summarizes the recommended personal protective equipment for handling this compound.
| Exposure Route | Required PPE | Applicable Standards |
| Eyes/Face | Tightly fitting chemical safety goggles. Face shield if splashing is possible. nbinno.comscribd.comcoleparmer.com | OSHA 29 CFR 1910.133, EN166 coleparmer.comfishersci.com |
| Skin/Body | Chemical-resistant gloves, chemical apron, protective clothing. coleparmer.com Chemical-protection suit for significant exposure risk. scribd.comilo.org | N/A |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber). nbinno.comnoaa.gov | Consult manufacturer testing data. scribd.com |
| Respiratory | NIOSH/MSHA approved respirator with organic vapor cartridges when ventilation is inadequate or exposure limits are exceeded. coleparmer.comnoaa.gov Full-face respirator recommended. noaa.gov SCBA for emergencies. ilo.orgnoaa.gov | OSHA 29 CFR 1910.134, ANSI Z88.2, EN 149 coleparmer.comfishersci.com |
The selection of glove material is a critical aspect of personal protection when handling chemicals. The following table provides general guidance on the chemical resistance of various glove materials.
| Glove Material | General Chemical Resistance Function |
| Butyl Rubber | A synthetic rubber that protects against a wide variety of chemicals, including highly corrosive acids, strong bases, alcohols, ketones, and esters. fsu.edu Suggested for use with this compound. noaa.gov |
| Natural Rubber/Latex | Offers protection against many bases, alcohols, and dilute water solutions but is generally not recommended for handling oils, greases, or organic solvents. fsu.edu |
| Neoprene | Provides good resistance to a broad range of chemicals, including oils, acids, caustics, and alcohols. fsu.edu |
| Nitrile | A common choice for disposable gloves, offering good protection against hydraulic fluids, gasoline, alcohols, organic acids, and alkalis. fsu.eduumich.edu |
| Polyvinyl Chloride (PVC) | Offers protection against many acids, caustics, and oils but is not recommended for use with most organic solvents. fsu.edu |
Vii. Future Research Directions and Emerging Applications
Development of Next-Generation DMAPA-based Materials
The dual amine functionality of DMAPA makes it a valuable intermediate in the synthesis of a wide array of chemical compounds and polymers. nbinno.com It serves as a foundational component in the production of materials such as ion-exchange resins, dyes, lubricating oil additives, and corrosion inhibitors. nbinno.comatamankimya.com The presence of two distinct reactive sites allows for the construction of complex molecular architectures, positioning DMAPA as a key reagent for chemists developing new materials. nbinno.com
Future research is focused on leveraging DMAPA to create "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their properties in response to external triggers like pH, temperature, or the presence of specific molecules like CO2. nih.gov For example, polymers based on N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA), a derivative of DMAPA, have been shown to exhibit sensitivity to pH, temperature, and CO2. nih.govresearchgate.net Such polymers are being explored for applications including:
Functional Adsorbents : Materials that can selectively bind and release substances. nih.gov
Injectable Hydrogels : Gels that can be injected as a liquid and solidify in the body, serving as scaffolds for tissue engineering or as depots for drug delivery. nih.gov
Actuators : Components that convert a stimulus into mechanical motion. nih.gov
Additionally, efforts are being made to enhance the sustainability of DMAPA production itself. By utilizing renewable raw materials through a mass balance approach, new grades of DMAPA are being developed that can reduce the global warming potential (GWP) for producers of consumer product ingredients, such as certain surfactants. eastman.com
Advanced Catalytic Applications and Reaction Engineering
DMAPA and its derivatives are effective catalysts in various chemical reactions, most notably in the production of polyurethane foams and as hardeners for epoxy resins. atamankimya.com Its catalytic activity stems from its amine groups, which can accelerate polymerization reactions. atamankimya.com
The future of DMAPA in catalysis lies in developing more efficient, selective, and recyclable catalytic systems. Research is moving towards the engineering of catalyst-containing nanostructures. One approach involves tethering DMAP (dimethylaminopyridine, a related catalyst) functionalities to polymer chains that self-assemble into micelles in an aqueous environment. emich.edu This creates nanoscale catalytic "pockets" that can enhance reaction yields and shorten reaction times compared to the free catalyst. emich.edu A one-step strategy for creating such DMAP-functionalized nanoreactors has been developed using a technique called polymerization-induced self-assembly (PISA), which allows for the simultaneous formation and self-assembly of the catalytic polymer. researchgate.net
Furthermore, computational modeling is emerging as a powerful tool in catalyst design. rsc.orgnih.gov Density Functional Theory (DFT) and other atomistic models can be used to virtually screen new catalyst candidates and understand reaction mechanisms at a molecular level. nih.govnih.govmdpi.com By simulating how DMAPA-based catalysts interact with reactants, researchers can predict their performance and design new structures with optimized activity and selectivity, reducing the need for extensive experimental trial-and-error. nih.govmdpi.com
Biomedical and Biotechnological Applications
The unique chemical properties of DMAPA and its derivatives are paving the way for a range of applications in the biomedical and biotechnological fields, from targeted drug delivery to antimicrobial agents and advanced bioseparation techniques.
Drug Delivery Systems (e.g., Bioreducible Copolymers)
Polymers derived from DMAPA are being actively investigated for use in advanced drug delivery systems. nih.gov The tertiary amine group in the DMAPA structure provides pH-responsiveness, a desirable trait for "smart" drug carriers. nih.govmdpi.com In the bloodstream (pH ~7.4), these polymers can be designed to be stable and encapsulate a therapeutic agent. monash.edu However, upon entering the more acidic environments of endosomes/lysosomes within cells (pH 4.5-6.5) or certain tumor microenvironments, the polymer structure changes, triggering the release of the drug payload. monash.edunih.govnih.govresearchgate.net
Copolymers incorporating N-3-dimethylamino propyl methacrylamide (B166291) (DMAPMA) have been specifically proposed for controlled drug release applications. nih.gov These polymers can be engineered to be sensitive to both pH and temperature, offering dual control over drug release. nih.gov Cationic glycopolymers synthesized from a DMAPMA hydrochloride monomer have demonstrated the ability to form complexes with siRNA (small interfering RNA), indicating their potential as carriers for gene delivery therapies. researchgate.net These systems utilize the positive charge of the polymer to bind with negatively charged nucleic acids, forming polyplexes that can be taken up by cells. researchgate.net
Surface Modification for Biomedical Implants and Biosensors
The success of biomedical implants, such as those used in orthopedics and dentistry, depends heavily on their surface properties and interaction with biological tissues. mdpi.comnih.gov Surface modification techniques are crucial for improving biocompatibility, promoting osseointegration (the bonding of bone to the implant), and preventing infections. mdpi.commdpi.com
While direct research on using DMAPA for modifying titanium implants is specific, the general principles of amine functionalization are highly relevant. Amines are commonly used to introduce reactive groups onto implant surfaces, which can then be used to attach bioactive molecules like peptides or growth factors to encourage tissue integration. The dual functionality of DMAPA makes it a candidate for such surface chemistry, allowing it to act as a linker molecule to create multifunctional surfaces.
Antimicrobial Properties of DMAPA Surfactants
Cationic surfactants derived from DMAPA have demonstrated significant antimicrobial properties. researchgate.net These amphiphilic molecules, which possess a positively charged head group and a hydrophobic tail, are effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov Their primary mechanism of action involves disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death. mdpi.com
Research has shown a clear structure-activity relationship for these surfactants. The length of the hydrophobic alkyl chain plays a crucial role in their biocidal efficacy. researchgate.net Generally, antimicrobial activity increases as the length of the hydrocarbon tail increases, up to a certain point where a "cutoff effect" is observed. researchgate.net This highlights the importance of optimizing the molecular structure to achieve maximum antimicrobial potency. mdpi.commdpi.com Alkylated copolymers of DMAPMA have also shown promising biocidal properties against organisms such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net
The table below summarizes findings on the antimicrobial activity of DMAPA-based surfactants.
| Microorganism Type | Observation | Reference |
|---|---|---|
| Gram-positive bacteria | DMAPA-based cationic surfactants show good biological activity. | researchgate.net |
| Gram-negative bacteria | DMAPA-based cationic surfactants show good biological activity. | researchgate.net |
| Fungi | DMAPA-based cationic surfactants show good biological activity. | researchgate.net |
| Sulfate Reducing Bacteria (SRB) | DMAPA-based cationic surfactants show an aggressive effect on SRB growth. | researchgate.netdaneshyari.com |
| Escherichia coli | Alkylated copolymers of DMAPMA show promising biocidal properties. | nih.govresearchgate.net |
| Staphylococcus aureus | Alkylated copolymers of DMAPMA show promising biocidal properties. | nih.govresearchgate.net |
Protein Extraction Methodologies
In the field of proteomics and bioseparation, efficiently extracting proteins from cells without damaging them is a significant challenge. ua.ptnih.gov Ionic liquids (ILs) have emerged as promising alternative solvents for this purpose. monash.edufrontiersin.org Specifically, an ionic liquid derived from DMAPA, 3-(dimethylamino)-1-propylaminium formate (B1220265) ([DMAPA]FA), has been identified as a highly effective reagent for the direct extraction of proteins from yeast cells. researchgate.net
Compared to 20 other ionic liquid solutions, [DMAPA]FA was selected as the most suitable for this application. researchgate.net This method offers several key advantages over traditional techniques:
High Efficiency : The extraction efficiency is comparable to mechanical cell disruption methods. researchgate.net
Preservation of Function : Extracted proteins maintain their immunoreactivity and biological functions, as confirmed by Western blotting. researchgate.net
Purity : The [DMAPA]FA ionic liquid can be easily removed under a vacuum, which effectively reduces chemical contamination in the final protein sample. researchgate.net
This novel extraction method provides a highly efficient alternative to conventional approaches, enhancing protein yield and solubility and supporting more in-depth proteomics research. nih.govresearchgate.net
Computational Chemistry and Modeling of DMAPA Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of DMAPA at the atomic level. These theoretical approaches allow researchers to predict and analyze molecular interactions, reaction mechanisms, and material properties, thereby guiding experimental work and accelerating the development of new applications.
Future research in this area is focused on several key aspects. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DMAPA, DFT modeling is crucial for studying its interaction with other molecules, such as carbon dioxide (CO2). nih.gov For instance, in CO2 capture applications, the reaction mechanism involves the primary amino group of DMAPA reacting with CO2, while the tertiary amino group acts as a proton acceptor. acs.org Quantum chemical calculations can elucidate the energetics of this reaction pathway, helping to optimize the efficiency of capture technologies. nih.gov
Molecular dynamics (MD) simulations offer another powerful approach, allowing researchers to study the physical movements of atoms and molecules over time. researchgate.net This is particularly relevant for understanding the properties of DMAPA in solvent systems, such as those used in CO2 capture. For example, modeling can predict the solubility of CO2 in aqueous DMAPA solutions and help in the design of novel solvent systems with improved performance. mdpi.comnih.gov By simulating interactions, researchers can screen potential solvent candidates and identify those with the most favorable thermodynamic and kinetic properties for CO2 absorption. nih.gov
These computational approaches are not limited to CO2 capture. They can be applied to understand DMAPA's role as a curing agent for epoxy resins, its interaction in surfactant formulations, and its behavior in pharmaceutical synthesis. The integration of these in silico methods is expected to lead to the rational design of new DMAPA derivatives and more efficient industrial processes. mdpi.com
Environmental Remediation Technologies Involving DMAPA
The unique chemical properties of DMAPA, particularly its basicity and reactivity, make it a candidate for several environmental remediation technologies. The most prominent emerging application is in the field of carbon capture, utilization, and storage (CCUS), a critical strategy for mitigating climate change.
DMAPA is being investigated as a key component in advanced solvent systems for post-combustion CO2 capture. acs.org Research has shown that DMAPA-based phase-change solvents can significantly reduce the energy penalty associated with solvent regeneration, which is a major drawback of conventional amine scrubbing technologies. acs.org In one study, a mixture containing DMAPA demonstrated a 42% reduction in regeneration energy compared to the standard 5 M MEA (monoethanolamine) solution. acs.org The mechanism involves the primary amine group reacting with CO2 and the tertiary amine group facilitating the reaction, a "mixed-amine effect" that enhances absorption performance. acs.org
Further research has explored modifying DMAPA to improve its efficacy. For example, modifying DMAPA with propylene (B89431) oxide groups has been shown to enhance the generation of bicarbonate, a stable form for captured carbon, by up to 54% compared to unmodified DMAPA under ambient conditions. oecd.org
Beyond carbon capture, DMAPA is utilized in the formulation of water treatment chemicals, where it can act as a flocculating agent or a precursor for corrosion inhibitors. atamankimya.comnih.gov Its ability to neutralize acids and react with various functional groups allows for its use in treating industrial wastewater streams. atamankimya.com Future research will likely focus on developing more robust and recyclable DMAPA-based systems for targeted pollutant removal and resource recovery from waste streams. An energy-saving technology for recovering DMAPA itself from water mixtures has also been developed, which reduces the environmental impact of its use in industrial processes. ilo.orgfishersci.com
| Remediation Technology | Role of DMAPA | Key Research Findings |
| Carbon Capture | Component in phase-change solvents | Reduces regeneration energy by 42% compared to 5 M MEA solution. acs.org |
| Carbon Capture | Modified CO2 absorbent | Modification with propylene oxide enhances bicarbonate generation by 54%. oecd.org |
| Water Treatment | Intermediate for flocculating agents and corrosion inhibitors | Utilized to improve the performance and efficiency of water treatment chemicals. atamankimya.com |
| Industrial Process | Recovery from aqueous solution | Energy-saving recovery technology reduces waste and production costs. ilo.orgfishersci.com |
Comprehensive Health Effects Research and Long-Term Studies
While DMAPA has been in industrial use for decades, a comprehensive understanding of its long-term health effects is an ongoing priority. The primary health concern identified through extensive use and research is its potential to cause skin sensitization. ilo.orgwikipedia.org
Repeated or prolonged contact with DMAPA can lead to allergic contact dermatitis. ilo.org This is particularly relevant in the context of personal care products, where DMAPA can be present as a residual impurity in surfactants like cocamidopropyl betaine (B1666868) (CAPB). wikipedia.org Numerous dermatological studies have concluded that in many cases of allergy to CAPB-containing products, the actual sensitizing agent is the DMAPA impurity. nih.govnih.gov
Beyond skin sensitization, comprehensive toxicological assessments have been conducted. Acute toxicity studies show DMAPA to be moderately toxic if ingested and harmful upon skin contact. oecd.orgcloudfront.net It is also classified as corrosive, capable of causing severe skin burns and eye damage. cloudfront.net
Long-term studies are crucial for understanding chronic health risks. According to an OECD SIDS assessment and other safety evaluations, available data from repeated dose animal studies have not indicated specific chronic effects. A 28-day oral toxicity study in rats established a no-observed-adverse-effect-level (NOAEL) of 50 mg/kg body weight per day. oecd.orgchemicalbook.com Furthermore, studies on reproductive toxicity have not observed adverse effects on fertility or reproductive organs in rats exposed orally. cloudfront.netmst.dk
Extensive genetic toxicity studies, including the Ames test and mouse micronucleus assays, have been conducted, with results indicating that DMAPA is not mutagenic and does not cause genetic defects. oecd.orgfishersci.comcloudfront.net Regarding carcinogenicity, there is currently no data available from long-term animal studies, and agencies like the International Agency for Research on Cancer (IARC) have not classified DMAPA as a carcinogen. fishersci.comchemicalbook.comguidechem.com The absence of long-term carcinogenicity data represents a significant gap in the toxicological profile, highlighting a critical area for future research to ensure a complete understanding of the compound's health effects.
| Toxicological Endpoint | Finding | Source |
| Skin Sensitization | Can cause allergic contact dermatitis upon repeated contact. | ilo.org |
| Mutagenicity/Genotoxicity | Negative in Ames test and other assays; does not cause genetic defects. | oecd.orgcloudfront.net |
| Carcinogenicity | No data available; not classified by IARC. | fishersci.comchemicalbook.comguidechem.com |
| Reproductive Toxicity | No effects on reproduction or fertility observed in oral rat studies. | cloudfront.net |
| Repeated Dose Toxicity | NOAEL of 50 mg/kg/day established in a 28-day oral rat study. | oecd.orgchemicalbook.com |
Q & A
Q. What are the standard synthesis methods for DMAPA, and how can reaction conditions be optimized?
DMAPA is synthesized via the reaction of dimethylamine with acrylonitrile followed by catalytic hydrogenation . For specialized derivatives like N-[3-(dimethylamino)propyl]oleamide (NDPO), DMAPA reacts with oleic acid at 170°C under nitrogen, with excess amine removed under reduced pressure. Reaction optimization includes controlling temperature (±2°C), dropwise addition of reactants, and post-synthesis purification via vacuum distillation to achieve yields >90% .
Q. Which spectroscopic techniques are most effective for characterizing DMAPA and its derivatives?
- NMR Spectroscopy : Used to confirm amide bond formation in derivatives (e.g., NDPO) by analyzing proton shifts in the 1H NMR spectrum, such as methylene protons adjacent to the amine group at δ 2.2–2.4 ppm .
- FTIR : Identifies functional groups like primary amines (N–H stretch at ~3350 cm⁻¹) and C–N bonds (1120–1250 cm⁻¹) .
- Quantum Chemical Analysis : Combines experimental data with density functional theory (DFT) to predict vibrational frequencies and molecular electrostatic potentials, resolving ambiguities in spectral assignments .
Q. What safety protocols are critical when handling DMAPA in laboratory settings?
DMAPA is corrosive (GHS Category 1B), flammable (Category 3), and a skin sensitizer. Key protocols include:
- Use of fume hoods to avoid inhalation .
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage in ventilated, cool areas away from oxidizers (e.g., peroxides) and acids .
- Emergency measures: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How does DMAPA function in biomolecular cross-linking, and what are its limitations?
DMAPA-derived reagents like N-(3-dimethylaminopropyl)-N´-ethylcarbodiimide (EDC) activate carboxyl groups for conjugation with amines in peptides and nucleic acids. Key considerations:
Q. What mechanistic insights explain DMAPA’s role in CO₂ capture solvents?
DMAPA-based solvents (e.g., blended with glycine) exploit its tertiary amine group to reversibly bind CO₂ via carbamate formation. Key findings:
Q. How can computational modeling resolve contradictions in DMAPA’s enzymatic interactions?
In studies of cadaverine N-hydroxylase, DMAPA showed 1.6% relative activity compared to cadaverine (1.0%). DFT simulations revealed steric hindrance from the dimethylamino group limits binding to the enzyme’s active site, explaining its low catalytic efficiency despite structural similarity to natural substrates .
Q. Why do conflicting results arise in DMAPA’s sensitization potential, and how can they be addressed?
DMAPA is implicated in contact dermatitis via cross-reactivity with cocamidopropyl betaine (CAPB). Contradictions arise from:
- Impurity Variability : Commercial CAPB often contains residual DMAPA (≤0.1%) or amidoamine, both sensitizers .
- Testing Protocols : Patch tests at 0.5–1.0% DMAPA in aqueous solutions show sensitization, but purified CAPB (DMAPA-free) does not. Researchers must verify impurity levels via HPLC-MS and use DMAPA-free controls .
Methodological Recommendations
- Synthetic Optimization : Monitor reaction progress via TLC or inline FTIR to minimize byproducts like unreacted acrylonitrile .
- Toxicity Assays : Use in vitro epidermal models (e.g., EpiDerm™) to quantify DMAPA’s irritancy potential, correlating results with in vivo patch tests .
- Computational Workflows : Combine Gaussian (DFT) and GROMACS (MD simulations) to model DMAPA’s interactions in solvents or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
